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  • Product: (6-Fluoro-5-methylpyridin-2-yl)methanol
  • CAS: 1806331-72-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Properties and Synthetic Utility of (6-Fluoro-5-methylpyridin-2-yl)methanol

Executive Summary (6-Fluoro-5-methylpyridin-2-yl)methanol is a highly versatile, multi-functional heterocyclic building block extensively utilized in medicinal chemistry and advanced materials synthesis. Its structural a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Fluoro-5-methylpyridin-2-yl)methanol is a highly versatile, multi-functional heterocyclic building block extensively utilized in medicinal chemistry and advanced materials synthesis. Its structural architecture features three orthogonal synthetic handles: a primary hydroxymethyl group at C2, a weakly electron-donating methyl group at C5, and a highly activated carbon-fluorine bond at C6. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality governing its site-selective reactivity, and field-proven, self-validating protocols for its functionalization.

Structural and Physicochemical Profiling

Understanding the baseline physical properties of this compound is critical for reaction design, solvent selection, and purification strategies.

Quantitative Data Summary
PropertyValue
Chemical Name (6-Fluoro-5-methylpyridin-2-yl)methanol
CAS Number 1806331-72-5[1]
Molecular Formula C7H8FNO[1]
Molecular Weight 141.14 g/mol [2]
SMILES String Cc1ccc(CO)nc1F[1]
InChI Key CBVUOEPYGTZBPO-UHFFFAOYSA-N[1]
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (N, O, F)

Mechanistic Reactivity & Site Selectivity

The reactivity of (6-Fluoro-5-methylpyridin-2-yl)methanol is strictly governed by the competing electronic effects of its substituents. A successful synthetic campaign requires exploiting these electronic biases to achieve orthogonal functionalization.

Nucleophilic Aromatic Substitution (SNAr) at C6

The pyridine nitrogen exerts a strong inductive and resonance-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. At the C6 position, the highly electronegative fluorine atom further polarizes the C-F bond. While fluorine is a notoriously poor leaving group in aliphatic SN1/SN2 reactions due to its high bond dissociation energy, it acts as an exceptional leaving group in 3[3].

Causality: The rate-determining step in an SNAr reaction is the initial addition of the nucleophile to form the anionic Meisenheimer complex. Fluorine's intense inductive withdrawal stabilizes this electron-rich transition state far better than heavier halogens (Cl, Br, I)[4]. The adjacent C5-methyl group provides slight steric shielding, but its weak electron-donating nature is insufficient to deactivate the highly electrophilic C6 center.

Chemoselective Functionalization at C2

The primary alcohol at C2 provides a handle for standard aliphatic transformations. However, oxidation must be handled carefully. Strong oxidants (e.g., Jones reagent or peracids) risk over-oxidation to the carboxylic acid or undesired oxidation of the basic pyridine nitrogen to an N-oxide. Therefore, mild, surface-active oxidants like activated Manganese Dioxide (MnO2) are preferred to selectively yield the picolinaldehyde derivative[5].

Orthogonal Functionalization Pathways

G SM (6-Fluoro-5-methylpyridin-2-yl)methanol Aldehyde 6-Fluoro-5-methylpicolinaldehyde (C2 Oxidation) SM->Aldehyde Activated MnO2 DCM, RT SNArProd (6-(Alkylamino)-5-methylpyridin-2-yl)methanol (C6 SNAr) SM->SNArProd Amine (HNR2), Base DMSO, 80°C Chloride 2-(Chloromethyl)-6-fluoro-5-methylpyridine (C2 Halogenation) SM->Chloride SOCl2 DCM, 0°C

Orthogonal functionalization pathways of (6-Fluoro-5-methylpyridin-2-yl)methanol.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that physical observations during the workflow confirm the chemical progress.

Protocol A: Chemoselective Oxidation to 6-Fluoro-5-methylpicolinaldehyde

Objective: Conversion of the C2-methanol to an aldehyde without over-oxidation or N-oxide formation.

Causality & Design: 5 highly specific for allylic, benzylic, and pyridylic alcohols[5]. Because the oxidation occurs entirely on the solid surface of the MnO2 lattice, a large molar excess is mandatory. Dichloromethane (DCM) is selected as the solvent because it is non-coordinating and does not compete with the substrate for active sites on the MnO2 surface.

Step-by-Step Methodology:

  • Dissolution: Dissolve (6-Fluoro-5-methylpyridin-2-yl)methanol (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add activated MnO2 (10.0 equiv, 10.0 mmol) in a single portion. Self-Validation: The solution will immediately turn into a dense, black suspension.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 4–12 hours. Monitor via TLC (Hexanes/EtOAc, UV active). The product aldehyde will elute higher (higher Rf) than the highly polar starting alcohol.

  • Filtration: Once starting material is consumed, filter the black suspension through a tightly packed pad of Celite. Causality: Celite traps the ultra-fine manganese particulates that would otherwise pass through standard filter paper and contaminate the product.

  • Isolation: Wash the Celite pad with additional DCM (2 × 10 mL). Concentrate the combined filtrates under reduced pressure to yield the pure aldehyde.

Protocol B: SNAr with Secondary Amines (e.g., Morpholine)

Objective: Displacement of the C6-fluorine to generate a 6-amino-substituted pyridine derivative.

Causality & Design: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are chosen as polar aprotic solvents. They heavily solvate the counter-cation of the base (e.g., K+ from K2CO3), leaving the carbonate anion "naked" and highly basic, facilitating rapid deprotonation of the amine. Furthermore, the high dielectric constant of the solvent stabilizes the highly polar Meisenheimer transition state[4].

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with (6-Fluoro-5-methylpyridin-2-yl)methanol (1.0 equiv), the secondary amine (e.g., morpholine, 1.2 equiv), and finely powdered K2CO3 (2.0 equiv).

  • Solvation & Heating: Add anhydrous DMSO (0.2 M concentration). Seal the vial and heat to 80°C. Causality: Heating provides the necessary activation energy to overcome the slight steric hindrance imposed by the adjacent C5-methyl group.

  • Monitoring: Stir for 6–8 hours. Aliquot a sample, quench in water, and extract with EtOAc for TLC analysis.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (10 volumes relative to DMSO). Self-Validation: The product will typically precipitate as a solid or form a distinct organic emulsion, as DMSO is infinitely miscible with water while the product is not.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMSO. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography if trace impurities remain.

References

  • Molport Database:(6-fluoro-5-methylpyridin-2-yl)methanol Properties and Chemical Identifiers. Molport.
  • BidePharm Database:CAS 1565753-55-0 / 1806331-72-5 Molecular Weight and Specifications. BidePharm.
  • Journal of the American Chemical Society:Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.
  • Chemical Science (ResearchGate):Site selectivity predictions and rate correlation for SNAr between fluorinated arenes and methoxide. ResearchGate.
  • BenchChem Protocols:(5-Fluoropyridin-2-yl)methanol hydrochloride - MnO2 Oxidation Methodologies. BenchChem.

Sources

Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Application of (6-Fluoro-5-methylpyridin-2-yl)methanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5) Executive Summary In modern drug discovery, the strategic functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5)

Executive Summary

In modern drug discovery, the strategic functionalization of pyridine rings is a cornerstone of lead optimization. (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS 1806331-72-5) represents a highly specialized, multi-functional building block designed to overcome common pharmacokinetic liabilities associated with standard pyridine scaffolds. By integrating a deactivating fluorine atom, a sterically shielding methyl group, and a versatile hydroxymethyl synthetic handle, this compound serves as a premium intermediate for the synthesis of advanced active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and a self-validating synthetic protocol for its preparation and downstream utilization.

Physicochemical Profiling

Understanding the baseline metrics of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data for (6-Fluoro-5-methylpyridin-2-yl)methanol is summarized below[1].

PropertyValue
Chemical Name (6-Fluoro-5-methylpyridin-2-yl)methanol
CAS Number 1806331-72-5
Molecular Formula C7H8FNO
Molecular Weight 141.145 g/mol
SMILES Cc1ccc(CO)nc1F
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 2 (Pyridine Nitrogen, Hydroxyl Oxygen)

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, I often emphasize that no substitution on a heterocyclic ring is accidental. The architecture of (6-Fluoro-5-methylpyridin-2-yl)methanol is engineered to solve specific metabolic and structural challenges:

  • C6-Fluorine (Metabolic Shielding): Metabolic N-oxidation of aromatic nitrogens via cytochrome P-450 enzymes is a primary pathway for the rapid clearance of pyridine-containing drugs[2]. Substituting a highly electronegative fluorine atom ortho to the pyridine nitrogen drastically reduces the electron density of the heterocycle. This lowers the basicity (pKa) of the nitrogen, effectively rendering it invisible to CYP450-mediated N-oxidation and improving the compound's metabolic half-life[2].

  • C5-Methyl (Steric & Hydrophobic Tuning): The methyl group adjacent to the fluorine provides a localized hydrophobic pocket, enhancing target binding affinity via van der Waals interactions while sterically protecting the ring from nucleophilic attack.

  • C2-Hydroxymethyl (Synthetic Handle): The primary alcohol serves as an orthogonal functional group that can be readily oxidized to an aldehyde/carboxylic acid or activated into a leaving group (e.g., mesylate or halide) for late-stage cross-coupling or alkylation[3].

StructRationale Core (6-Fluoro-5-methylpyridin-2-yl)methanol Central Scaffold F_atom C6-Fluorine Blocks CYP450 N-oxidation Modulates pKa Core->F_atom Me_group C5-Methyl Hydrophobic interaction Steric shield Core->Me_group OH_group C2-Hydroxymethyl H-bond donor/acceptor Synthetic handle Core->OH_group

Pharmacophoric rationale for the structural moieties of the fluorinated pyridine.

Synthetic Methodology: Chemoselective Reduction Protocol

The most robust and scalable route to fluorinated pyridine methanols is the chemoselective reduction of their corresponding picolinaldehydes or picolinate esters[3]. The following protocol details the reduction of 6-fluoro-5-methylpicolinaldehyde using Sodium Borohydride ( NaBH4​ ).

Causality of Experimental Choices
  • Reagent Selection ( NaBH4​ vs. LiAlH4​ ): While LiAlH4​ is a powerful reducing agent, its high reactivity poses a risk of triggering a Nucleophilic Aromatic Substitution ( SN​Ar ) at the C6 position, leading to undesired defluorination. NaBH4​ is perfectly chemoselective for the carbonyl group and leaves the C-F bond intact[3].

  • Solvent (Methanol): Methanol acts as both the solvent and an electrophilic activator. It reacts with NaBH4​ to form alkoxyborohydride intermediates, which are highly active species for carbonyl reduction.

  • Workup pH Control: The fluorinated pyridine is weakly basic. Using strong acids during workup will protonate the pyridine, dragging the product into the aqueous layer. Saturated NH4​Cl is chosen because it safely quenches excess hydride while buffering the system at ~pH 6, ensuring maximum recovery in the organic phase.

Step-by-Step Protocol

Materials:

  • 6-Fluoro-5-methylpicolinaldehyde (1.0 eq, limiting reagent)

  • Sodium borohydride ( NaBH4​ ) (1.2 eq)

  • Anhydrous Methanol (MeOH) (0.2 M relative to substrate)

  • Saturated aqueous NH4​Cl

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl)

Procedure:

  • Initiation & Solvation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 6-fluoro-5-methylpicolinaldehyde. Add anhydrous MeOH to achieve a 0.2 M concentration. Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Controlled Hydride Addition: Weigh out NaBH4​ (1.2 eq) and add it to the stirring solution portion-wise over 15 minutes. Note: Vigorous bubbling ( H2​ gas evolution) will occur. Portion-wise addition prevents thermal spikes that could compromise chemoselectivity.

  • Reaction Propagation: Stir the mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 1–2 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS until complete consumption of the starting material is observed.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully add saturated aqueous NH4​Cl dropwise until gas evolution ceases. Stir for 15 minutes to ensure all borate complexes are broken down.

  • Extraction & Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the remaining aqueous residue with water and extract with EtOAc ( 3×10 mL/g of substrate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The resulting crude product, (6-Fluoro-5-methylpyridin-2-yl)methanol, is typically >95% pure and can be used directly in downstream applications.

SynthWorkflow A Precursor: 6-Fluoro-5-methylpicolinate B Reduction: NaBH4 in MeOH (0-25°C) A->B Hydride Transfer C Target Compound: (6-Fluoro-5-methylpyridin-2-yl)methanol B->C Workup (H2O/EtOAc) D Activation: Mesylation / Halogenation C->D Leaving Group Setup E API Integration: Alkylation / Cross-Coupling D->E Substitution

Workflow for the synthesis and downstream application of the target compound.

Downstream Functionalization

To integrate this building block into larger API scaffolds, the C2-hydroxymethyl group is typically activated. Treatment of (6-Fluoro-5-methylpyridin-2-yl)methanol with methanesulfonyl chloride (MsCl) and triethylamine ( Et3​N ) in dichloromethane at 0 °C yields the corresponding mesylate. This highly electrophilic species can subsequently undergo SN​2 displacement with various nucleophiles (e.g., amines, phenols, or carbon-based nucleophiles) to build complex, metabolically stable pharmacophores[3].

References

  • Title: (6-fluoro-5-methylpyridin-2-yl)methanol | 1806331-72-5 Source: Molport URL: [Link]

  • Title: An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neurodegenerative Source: ChemRxiv URL: [Link]

  • Title: 2-Fluoro-4-pyridinylmethyl Analogues of Linopirdine as Orally Active Acetylcholine Release-Enhancing Agents with Good Efficacy and Duration of Action Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Comprehensive Spectral Analysis and Structural Elucidation of (6-Fluoro-5-methylpyridin-2-yl)methanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5) Executive Summary In modern drug discovery, fluorinated pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5)

Executive Summary

In modern drug discovery, fluorinated pyridines serve as critical bioisosteres, offering modulated basicity, improved metabolic stability, and enhanced lipophilicity. (6-Fluoro-5-methylpyridin-2-yl)methanol is a highly functionalized scaffold requiring rigorous analytical characterization before integration into synthetic pipelines. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. Here, we explore the causality behind the spectral behavior of this molecule, providing a self-validating analytical framework that ensures absolute structural confidence.

Chemical Identity & Structural Logic

Understanding the electronic push-pull dynamics of the pyridine ring is essential for predictive spectroscopy.

  • CAS Registry Number: 1806331-72-5[1]

  • Molecular Formula: C₇H₈FNO

  • Molecular Weight: 141.14 g/mol

  • SMILES: Cc1ccc(CO)nc1F

Mechanistic Insight: The fluorine atom at the C6 position exerts a strong electron-withdrawing inductive effect (-I) while simultaneously donating electron density via resonance (+R) to the ortho (C5) and para (C3) positions. This dichotomy profoundly impacts the local magnetic shielding environments, dictating the chemical shifts and spin-spin coupling constants ( J ) observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow & Causality

To achieve unambiguous structural confirmation, orthogonal analytical techniques must be integrated. Relying on a single modality introduces the risk of misassigning regioisomers (e.g., confusing the 5-methyl with a 4-methyl derivative).

Workflow cluster_analysis Multi-Modal Acquisition Sample Sample Preparation CAS: 1806331-72-5 NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Sample->NMR MS HRMS (ESI-TOF) Accurate Mass Sample->MS IR FT-IR Spectroscopy Functional Groups Sample->IR DataInt Data Integration & Cross-Validation NMR->DataInt MS->DataInt IR->DataInt Struct Structural Confirmation (6-Fluoro-5-methylpyridin-2-yl)methanol DataInt->Struct

Fig 1. Multi-modal analytical workflow for the structural elucidation of CAS 1806331-72-5.

Spectral Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of this structural validation. The presence of the 19 F nucleus (spin 1/2, 100% natural abundance) provides a powerful diagnostic tool due to its extensive heteronuclear coupling ( nJCF​ and nJHF​ )[2].

Table 1: Expected 1 H NMR Data (400 MHz, CDCl₃) | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | :--- | | C4-H | 7.55 - 7.65 | dd | ~7.8, ~1.5 | 1H | Deshielded by adjacent methyl; exhibits ortho H-H and meta H-F coupling. | | C3-H | 7.15 - 7.25 | d | ~7.8 | 1H | Shielded by +R effect of F; ortho coupled to C4-H. | | C2-CH₂ | 4.65 - 4.75 | s | - | 2H | Methylene protons adjacent to the electronegative oxygen and pyridine ring. | | -OH | 3.50 - 4.00 | br s | - | 1H | Broad due to rapid intermolecular proton exchange. | | C5-CH₃ | 2.25 - 2.35 | d | ~1.5 - 2.0 | 3H | Exhibits long-range (allylic) coupling to the adjacent fluorine/protons. |

Table 2: Expected 13 C NMR Data (100 MHz, CDCl₃) Note: Carbon-fluorine coupling constants are highly sensitive to bond distance and hybridization, serving as a built-in ruler for regiochemistry[3].

PositionChemical Shift (δ, ppm)MultiplicityCoupling ( nJCF​ , Hz)Assignment Logic
C6 160.0 - 163.0d~236 - 240 1JCF​ : Massive splitting due to direct C-F bond[2].
C2 156.0 - 159.0d~12 - 15 3JCF​ : Quaternary carbon attached to hydroxymethyl.
C4 140.0 - 143.0d~5 - 8 3JCF​ : Aromatic CH, meta to fluorine.
C5 120.0 - 123.0d~18 - 22 2JCF​ : Quaternary carbon directly adjacent to C-F.
C3 118.0 - 120.0d~3 - 5 4JCF​ : Aromatic CH, para to fluorine.
C2-CH₂ 63.0 - 65.0s-Aliphatic carbon shifted downfield by oxygen.
C5-CH₃ 14.0 - 16.0d~4 - 6Aliphatic methyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy acts as an orthogonal check for functional group integrity[4].

  • O-H Stretch: A broad, intense band at ~3200–3400 cm⁻¹ confirms the presence of the alcohol.

  • C-F Stretch: A strong, sharp absorption in the 1100–1200 cm⁻¹ region is characteristic of the carbon-fluorine bond.

  • Aromatic C=N / C=C: Sharp peaks at ~1570 and 1600 cm⁻¹ validate the intact pyridine core.

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization in positive mode (ESI+), the basic pyridine nitrogen readily accepts a proton.

  • Calculated Exact Mass (C₇H₈FNO): 141.0590 Da

  • Expected [M+H]⁺ Ion: 142.0668 Da

  • Validation: A mass error of < 5 ppm confirms the elemental composition, ruling out des-fluoro or oxidized impurities.

Structural Confirmation Logic

To eliminate any ambiguity regarding the relative positions of the methyl, fluoro, and hydroxymethyl groups, a 2D NMR strategy is employed.

NMRLlogic F19 19F NMR (~ -70 ppm) C13 13C NMR (C-F Splitting) F19->C13 1J_CF (~236 Hz) HMBC 2D HMBC (Long-range C-H) C13->HMBC Val1 Validates C6-F Regiochemistry C13->Val1 H1 1H NMR (Aromatic Protons) H1->HMBC COSY 2D COSY (Vicinal H-H) H1->COSY Val2 Validates C2-CH2OH & C5-CH3 Positions HMBC->Val2 COSY->Val2

Fig 2. Self-validating NMR logic tree confirming the regiochemistry of substituents.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols include built-in quality control gates to ensure data integrity.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Expert Insight: If the -OH peak overlaps with aromatic signals or is too broad due to exchange, evaporate the CDCl₃ and reconstitute in DMSO- d6​ . DMSO acts as a hydrogen-bond acceptor, locking the -OH proton and allowing observation of the 3JHH​ coupling between the -OH and the -CH₂- group, definitively proving the primary alcohol structure.

  • Probe Tuning & Matching: Manually tune the probe for 1 H, 13 C, and 19 F frequencies to maximize the signal-to-noise ratio (S/N).

  • 1D Acquisition:

    • 1 H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay ( d1 ).

    • 13 C NMR: Acquire 1024 scans. Crucial: Set d1 to at least 2-3 seconds. Quaternary carbons (C2, C5, C6) lack attached protons for dipole-dipole relaxation and will appear artificially small or vanish if the relaxation delay is too short.

  • Internal Calibration: Reference the 1 H spectrum to TMS (0.00 ppm) and the 13 C spectrum to the CDCl₃ triplet (77.16 ppm).

HRMS (ESI-TOF) Protocol
  • Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) prior to the run. Validation Gate: The instrument must achieve a mass accuracy of < 2 ppm on known calibrant masses before sample injection.

  • Sample Injection: Dilute the sample to 1 µg/mL in 50:50 Methanol/Water with 0.1% Formic Acid. The formic acid ensures complete protonation of the pyridine nitrogen.

  • Acquisition: Scan from m/z 50 to 500. Extract the chromatogram for m/z 142.0668 ± 5 ppm.

FT-IR Protocol
  • Background Subtraction: Collect a background scan of the empty ATR (Attenuated Total Reflectance) crystal immediately before the sample. Validation Gate: Ensure the absence of residual water vapor or CO₂ peaks, which can mask the critical 3200 cm⁻¹ O-H stretch region[4].

  • Sample Analysis: Apply 1-2 mg of the solid directly to the diamond ATR crystal. Apply consistent pressure using the anvil and acquire 32 scans at 4 cm⁻¹ resolution.

References

  • Bidepharm. "CAS:1565753-55-0 / 1806331-72-5 (6-Fluoro-5-methylpyridin-2-yl)methanol".
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds". John Wiley & Sons.
  • Roberts, J. D., & Weigert, F. J. "Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings". Journal of the American Chemical Society.
  • "Nuclear magnetic resonance spectroscopy of fluorin

Sources

Foundational

(6-Fluoro-5-methylpyridin-2-yl)methanol solubility profile

An In-Depth Technical Guide to the Solubility Profile of (6-Fluoro-5-methylpyridin-2-yl)methanol Abstract This technical guide provides a comprehensive framework for characterizing the solubility profile of (6-Fluoro-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of (6-Fluoro-5-methylpyridin-2-yl)methanol

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of (6-Fluoro-5-methylpyridin-2-yl)methanol, a pyridinylmethanol derivative of interest in medicinal chemistry and drug discovery. Given the limited publicly available experimental data for this specific compound, this document serves as a predictive and methodological guide for researchers. We will explore the theoretical underpinnings of its expected solubility based on its chemical structure, and present detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This guide is designed for researchers, scientists, and drug development professionals, offering the necessary tools to generate a robust and reliable solubility profile, a critical parameter for advancing a compound through the discovery pipeline.

Introduction to (6-Fluoro-5-methylpyridin-2-yl)methanol

(6-Fluoro-5-methylpyridin-2-yl)methanol belongs to a class of functionalized pyridine compounds that are common structural motifs in pharmaceutical agents. The interplay of its substituent groups—a fluorine atom, a methyl group, a hydroxymethyl group, and the pyridine ring itself—creates a unique physicochemical profile that directly governs its behavior in various solvent systems.

Chemical Structure and Predicted Physicochemical Properties

The structure of (6-Fluoro-5-methylpyridin-2-yl)methanol is presented below:

  • Molecular Formula: C₇H₈FNO

  • Molecular Weight: 141.14 g/mol

While experimental data for this specific isomer is scarce, we can infer its likely properties by examining its functional groups and related analogs.[1][2]

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a weak base. This basicity suggests that the compound's aqueous solubility will be pH-dependent, increasing significantly in acidic conditions due to the formation of a soluble pyridinium salt.[3][4]

  • Hydroxymethyl Group (-CH₂OH): This group is a key contributor to aqueous solubility, acting as both a hydrogen bond donor and acceptor.

  • Fluoro Group (-F): The fluorine atom is highly electronegative but is generally considered to increase lipophilicity, which can counteract the solubilizing effects of the polar groups.

  • Methyl Group (-CH₃): This is a nonpolar, lipophilic group that will slightly decrease aqueous solubility.

The balance of these features—the polar, hydrogen-bonding hydroxymethyl and pyridine moieties versus the lipophilic fluoro and methyl groups—dictates the molecule's overall solubility. A close isomer, (5-Fluoro-6-methylpyridin-2-yl)methanol, has a calculated LogP of 1.02142, suggesting a moderate degree of lipophilicity.[1]

The Critical Role of Solubility in Drug Discovery

Solubility is a fundamental physicochemical property that profoundly impacts a compound's journey from discovery to clinical application.[5]

  • Assay Integrity: Poor solubility can lead to compound precipitation in in vitro assays, resulting in unreliable and misleading biological data.[6]

  • Bioavailability: For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Low solubility is a primary cause of poor oral bioavailability.[6]

  • Formulation Development: Understanding a compound's solubility in various pharmaceutically acceptable solvents is essential for developing viable formulations for both preclinical and clinical studies.[7][8]

Therefore, determining a compound's solubility profile as early as possible is a critical step to mitigate risks and guide the optimization process.[5]

Experimental Determination of Solubility

The experimental approach to solubility is typically bifurcated into two key methodologies: kinetic and thermodynamic solubility. The choice depends on the stage of the drug discovery process.[5][7] Early-stage discovery, focused on screening large numbers of compounds, favors high-throughput kinetic methods. Later-stage lead optimization and pre-formulation demand the precision of thermodynamic methods.[7][9]

Diagram 1: Decision Workflow for Solubility Assay Selection

cluster_0 Drug Discovery Stage cluster_1 Assay Choice Start Compound Synthesized Stage Project Stage? Start->Stage Kinetic Kinetic Solubility (e.g., Turbidimetry) - High Throughput - Ranks Compounds Stage->Kinetic Early Stage (HTS, Hit-to-Lead) Thermo Thermodynamic Solubility (e.g., Shake-Flask) - Gold Standard - Formulation & PK Stage->Thermo Late Stage (Lead Op, Preclinical)

Caption: Decision workflow for selecting the appropriate solubility assay based on the drug discovery stage.

Protocol 1: High-Throughput Kinetic Solubility Assessment (Turbidimetry)

Kinetic solubility measures the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated DMSO stock solution.[9] This method does not represent true thermodynamic equilibrium but is invaluable for rapid, high-throughput screening to rank compounds and flag potential issues early.[7][10] The turbidimetric (or nephelometric) method is based on detecting light scattering caused by compound precipitation.[7]

  • DMSO Stock: DMSO is used as the initial solvent due to its ability to dissolve a wide range of organic compounds at high concentrations.

  • Controlled Dilution: The compound is diluted into the aqueous buffer (e.g., PBS, pH 7.4) to a final DMSO concentration of 1-2%. This minimizes the co-solvent effect of DMSO while initiating the precipitation process for poorly soluble compounds.[10][11]

  • Incubation Time: A short incubation period (e.g., 1-2 hours) is used, which is characteristic of kinetic assays and allows for high throughput.[9][10]

  • Detection: Absorbance or light scattering is measured. An increase in the signal above a certain threshold relative to a control indicates that the compound has precipitated, and the concentration at which this occurs is defined as the kinetic solubility.[10]

  • Prepare Compound Stock: Prepare a 10 mM stock solution of (6-Fluoro-5-methylpyridin-2-yl)methanol in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Dilution into Buffer: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a clear 96-well assay plate containing a larger volume (e.g., 98 µL) of phosphate-buffered saline (PBS) at pH 7.4. This achieves a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for 1 to 2 hours.[9][10]

  • Measurement: Measure the light absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a microplate reader.[10] Alternatively, use a nephelometer to measure light scattering.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which the absorbance (or scattering) is not significantly above the baseline (buffer with 2% DMSO only).

A 1. Prepare 10 mM Stock in DMSO B 2. Create Serial Dilution in DMSO Plate A->B C 3. Dilute 1:50 into Aqueous Buffer (PBS) B->C D 4. Incubate (1-2h @ 25°C) C->D E 5. Measure Light Scattering/Absorbance (620 nm) D->E F 6. Determine Highest Soluble Concentration E->F

Caption: Standard experimental workflow for determining kinetic solubility via turbidimetry.

Protocol 2: Equilibrium Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic solubility is the "gold standard," representing the true equilibrium concentration of a compound in a saturated solution.[8] This method is lower-throughput but provides highly accurate data crucial for lead optimization and formulation.[6] The shake-flask method is the most common approach.[3][9]

  • Solid Compound: The assay starts with an excess of the solid (crystalline) form of the compound, not a DMSO stock. This is critical because the energy required to break the crystal lattice is a key component of the dissolution process and must be accounted for to measure true equilibrium solubility.

  • Equilibration Time: Long incubation times (typically 24 hours or more) with constant agitation are necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid.[9][11]

  • Separation: After incubation, the undissolved solid must be completely removed via centrifugation and/or filtration to ensure that only the saturated supernatant is analyzed.

  • Quantification: The concentration of the compound in the clear supernatant is precisely measured, typically by a selective and sensitive analytical method like HPLC-UV or LC-MS/MS, using a standard curve for calibration.[6][12]

  • Compound Addition: Add an excess amount of solid (6-Fluoro-5-methylpyridin-2-yl)methanol (e.g., 1-2 mg) to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid, or other relevant media).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.[5]

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.45 µm filter.

  • Quantification: Prepare a standard curve of the compound at known concentrations. Analyze the filtered supernatant and the standards by HPLC-UV or LC-MS/MS.[12]

  • Data Analysis: Determine the concentration of the compound in the supernatant by comparing its analytical response to the standard curve. This concentration is the thermodynamic solubility.

A 1. Add Excess Solid Compound to Vial B 2. Add Solvent (e.g., PBS, pH 7.4) A->B C 3. Shake/Agitate (24h @ 25°C) to Reach Equilibrium B->C D 4. Centrifuge/Filter to Remove Solid C->D E 5. Analyze Supernatant via HPLC-UV or LC-MS D->E F 6. Quantify Against Standard Curve E->F

Caption: The gold-standard shake-flask workflow for measuring thermodynamic solubility.

Data Interpretation and Presentation

A comprehensive solubility profile requires testing in multiple relevant media. All quantitative data should be summarized in a clear, structured format for easy comparison.

Table 1: Solubility Profile of (6-Fluoro-5-methylpyridin-2-yl)methanol
Solvent/Medium Assay Type Temperature (°C) Solubility (µg/mL) Solubility (µM) Notes
PBS, pH 7.4Kinetic25Experimental ValueCalculated ValueHigh-throughput screen
PBS, pH 7.4Thermodynamic25Experimental ValueCalculated ValueEquilibrium value
Simulated Gastric Fluid (SGF, pH 1.2)Thermodynamic37Experimental ValueCalculated ValuePredicts solubility in stomach
Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)Thermodynamic37Experimental ValueCalculated ValuePredicts solubility in intestine
MethanolThermodynamic25Experimental ValueCalculated ValueOrganic solvent reference

Conclusion

References

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • PubMed Central (PMC). In vitro solubility assays in drug discovery. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • PubMed Central (PMC). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • PubChem. (6-Fluoropyridin-2-yl)methanol. [Link]

  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • UTSC Chemistry Online. Solubility. [Link]

  • SALTISE - McGill University. Organic Chemistry: Introduction to Solubility. [Link]

  • MDPI. Preparation and Characterization of Polyphenol-Functionalized Chitooligosaccharide Pyridinium Salts with Antioxidant Activity. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (6-Fluoro-5-methylpyridin-2-yl)methanol

Executive Summary In modern drug discovery and agrochemical development, functionalized fluoropyridines serve as highly privileged scaffolds. (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5) represents a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized fluoropyridines serve as highly privileged scaffolds. (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5) represents a highly versatile building block that combines the metabolic stability of a fluorinated heterocycle with the synthetic flexibility of a primary alcohol[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and step-by-step synthetic protocols, designed specifically for researchers and process chemists requiring self-validating workflows.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of (6-Fluoro-5-methylpyridin-2-yl)methanol lies in its tri-substituted pyridine ring. Each functional group is strategically positioned to dictate the molecule's overall electronic distribution and steric profile.

  • The C6-Fluorine: Fluorine is the most electronegative element. Through strong inductive withdrawal ( σ -effect), it significantly decreases the electron density of the pyridine ring. This lowers the pKa of the adjacent pyridine nitrogen, rendering it less basic.

  • The C5-Methyl Group: Positioned ortho to the fluorine, the methyl group provides a mild electron-donating effect via hyperconjugation. More importantly, it acts as a steric shield, blocking the C5 position from unwanted metabolic oxidation (e.g., by Cytochrome P450 enzymes).

  • The C2-Hydroxymethyl Group: This primary alcohol serves as the primary synthetic handle for downstream functionalization, capable of undergoing oxidation, halogenation, or etherification.

Quantitative Physicochemical Data

The following table summarizes the core identification and physical parameters of the compound[1].

ParameterValue
IUPAC Name (6-Fluoro-5-methylpyridin-2-yl)methanol
CAS Registry Number 1806331-72-5
Molecular Formula C 7​ H 8​ FNO
Molecular Weight 141.145 g/mol
SMILES String Cc1ccc(CO)nc1F
InChIKey CBVUOEPYGTZBPO-UHFFFAOYSA-N

Chemical Reactivity & Mechanistic Pathways

The reactivity of this scaffold is highly divergent, governed by the electronic push-pull dynamics of its substituents. The presence of the fluorine atom adjacent to the pyridine nitrogen strongly activates the C6 position for Nucleophilic Aromatic Substitution (S N​ Ar)[2]. Because the nitrogen atom acts as an electron sink, it stabilizes the Meisenheimer complex intermediate during nucleophilic attack.

Reactivity A (6-Fluoro-5-methylpyridin-2-yl)methanol Core Scaffold B SNAr at C6 (Displacement of F) A->B Nucleophiles (Amines, Thiols) C Oxidation at C2 (Alcohol to Aldehyde/Acid) A->C Oxidants (MnO2, DMP) D Cross-Coupling at C5 (Via C-H activation) A->D Pd/Ir Catalysis

Fig 1: Divergent reactivity pathways of the (6-Fluoro-5-methylpyridin-2-yl)methanol scaffold.

Mechanistic Causality in Derivatization:
  • S N​ Ar Reactions: When reacted with primary amines or thiols under basic conditions, the C6-fluorine is readily displaced. The causality here is thermodynamic: the formation of a stable C-N or C-S bond drives the reaction, while the fluoride ion acts as an excellent leaving group in the highly polarized environment of the fluoropyridine[2].

  • Oxidation: The C2-methanol can be selectively oxidized to 6-fluoro-5-methylpicolinaldehyde using Dess-Martin Periodinane (DMP) or MnO 2​ . The electron-deficient nature of the fluoropyridine ring makes the resulting aldehyde highly electrophilic, ideal for subsequent reductive aminations.

Synthetic Methodologies & Experimental Protocols

Synthesizing this building block from its corresponding carboxylic acid (6-fluoro-5-methylpicolinic acid) requires careful chemoselectivity. Direct reduction with harsh reagents like LiAlH 4​ at elevated temperatures risks unwanted defluorination via hydride-mediated S N​ Ar[3]. Therefore, a mixed anhydride activation strategy is employed.

Synthesis Step1 6-Fluoro-5-methylpicolinic acid (Starting Material) Step2 Activation (Mixed Anhydride Formation) Step1->Step2 Isobutyl chloroformate, NMM, -15°C Step3 Chemoselective Reduction (NaBH4 at 0°C) Step2->Step3 Filter salts, add NaBH4 Step4 Aqueous Workup & Extraction (EtOAc / NH4Cl) Step3->Step4 Quench to prevent defluorination Step5 Orthogonal Validation (LC-MS & 19F NMR) Step4->Step5 Isolate organic phase Product (6-Fluoro-5-methylpyridin-2-yl)methanol (Purified Target) Step5->Product Confirm m/z 142.1[M+H]+

Fig 2: Self-validating synthetic workflow for the chemoselective reduction of the picolinic acid.

Step-by-Step Protocol: Chemoselective Reduction
  • Step 1: Activation. Dissolve 1.0 eq of 6-fluoro-5-methylpicolinic acid in anhydrous THF under an inert argon atmosphere. Cool the solution to -15°C. Add 1.2 eq of N-methylmorpholine (NMM) followed dropwise by 1.1 eq of isobutyl chloroformate.

    • Causality: NMM acts as a non-nucleophilic base to scavenge HCl. Isobutyl chloroformate reacts with the carboxylate to form a highly electrophilic mixed anhydride, activating the carbonyl for mild reduction.

  • Step 2: Filtration. Stir for 30 minutes, then rapidly filter the precipitated NMM-HCl salt under a nitrogen blanket, washing with cold THF.

    • Causality: Removing the hydrochloride salt prevents unwanted buffering effects or side reactions during the hydride reduction phase.

  • Step 3: Reduction. Cool the filtrate to 0°C. Slowly add a solution of 2.0 eq of Sodium Borohydride (NaBH 4​ ) dissolved in a minimal amount of cold water/methanol (1:1).

    • Causality: The mixed anhydride is exceptionally electrophilic and is rapidly reduced by the mild borohydride anion. Maintaining the temperature at 0°C ensures the C-F bond remains strictly intact.

  • Step 4: Quench & Workup. After 1 hour, quench the reaction carefully with saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Analytical & Validation Workflows

To ensure the integrity of the protocol, the system must be self-validating. The following orthogonal analytical techniques guarantee structural confirmation and purity:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Outcome: A distinct peak exhibiting an m/z of 142.1 [M+H] + in positive electrospray ionization (ESI+) mode.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1 H NMR (CDCl 3​ ): The hydroxymethyl protons (-CH 2​ OH) will appear as a distinct doublet (or singlet if the hydroxyl proton undergoes rapid exchange) around δ 4.6 ppm. The C5-methyl group will manifest as a sharp singlet near δ 2.3 ppm.

    • 19 F NMR (CDCl 3​ ): A critical validation step. The presence of a sharp signal between δ -70 to -80 ppm confirms that the C6-fluorine atom was not cleaved during the reduction process.

Pharmaceutical Applications & Pharmacokinetics (ADME)

The integration of (6-Fluoro-5-methylpyridin-2-yl)methanol into drug discovery pipelines is driven by its profound impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Enhanced Membrane Permeability: Fluorination of the pyridine ring increases the overall lipophilicity (LogP) of the resulting drug candidate. This directly correlates with improved passive transcellular permeability, leading to significantly enhanced oral exposure and bioavailability[4].

  • Metabolic Hardening: The carbon-fluorine bond is the strongest single bond in organic chemistry. By placing fluorine at the C6 position, medicinal chemists effectively block Cytochrome P450-mediated N-oxidation and ring hydroxylation, extending the in vivo half-life of the drug[3].

  • Toxicity Mitigation: The strong electron-withdrawing nature of the fluorine atom reduces the basicity (pKa) of the pyridine nitrogen. Less basic pyridines exhibit a lower binding affinity for the hERG potassium channel, drastically reducing the risk of drug-induced cardiotoxicity (QT prolongation).

References

  • Molport. "(6-fluoro-5-methylpyridin-2-yl)methanol | 1806331-72-5". Molport Chemical Database. 1

  • Ossila. "6-Fluoropyridine-2-carbonitrile | CAS 3939-15-9". Heterocyclic Building Blocks. 2

  • ACS Publications. "Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure". ACS Medicinal Chemistry Letters. 4

  • ACS Publications. "Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines". Environmental Science & Technology. 3

Sources

Foundational

The Discovery and Evolution of (6-Fluoro-5-methylpyridin-2-yl)methanol in Modern Drug Design

Executive Summary The trajectory of modern medicinal chemistry is defined by the precise manipulation of molecular properties to overcome pharmacokinetic and pharmacodynamic bottlenecks. (6-Fluoro-5-methylpyridin-2-yl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The trajectory of modern medicinal chemistry is defined by the precise manipulation of molecular properties to overcome pharmacokinetic and pharmacodynamic bottlenecks. (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5) represents a masterclass in rational building-block design. Emerging in the 2010s as a critical intermediate, this compound synthesizes two of the most powerful strategies in drug optimization: the metabolic shielding of the fluorine atom and the conformational restriction of the "magic methyl" group.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical rationale, historical emergence, and synthetic methodologies surrounding this vital fluorinated heterocycle. This guide serves as an authoritative resource for drug development professionals seeking to leverage fluorinated pyridines to optimize lead compounds.

The Fluorine Revolution and Historical Context

The pyridine ring is one of the most privileged scaffolds in FDA-approved therapeutics, offering excellent hydrogen-bond acceptor capabilities. However, unsubstituted pyridines frequently suffer from rapid oxidative clearance by Cytochrome P450 (CYP450) monooxygenases and off-target liabilities, such as hERG channel inhibition driven by the basicity of the pyridine nitrogen.

The discovery and commercialization of (6-Fluoro-5-methylpyridin-2-yl)methanol was driven by the pharmaceutical industry's need for pre-optimized, fragment-like building blocks that preemptively solve these issues. According to comprehensive reviews on , substituting hydrogen with fluorine adjacent to a basic nitrogen exerts a profound inductive electron-withdrawing effect.

While (6-Fluoro-5-methylpyridin-2-yl)methanol is not a standalone therapeutic, its history is deeply intertwined with the rise of Fragment-Based Drug Discovery (FBDD). It gained prominence as a commercial intermediate around 2015, utilized heavily in the synthesis of CNS-penetrant agents—such as—and highly selective kinase inhibitors where metabolic stability and precise hinge-region binding are non-negotiable.

PK_Logic A Unsubstituted Pyridine (High CYP450 Liability & hERG Toxicity) B C-F Substitution & Methylation (Steric Shielding & Electronic Deactivation) A->B Rational Drug Optimization C Fluorinated Pyridine Scaffold (Enhanced Metabolic Stability & BBB Penetration) B->C Reduced Clearance Lowered pKa

Pharmacokinetic logic of fluorination and methylation in pyridine scaffolds.

Physicochemical Properties & Structural Causality

The architectural brilliance of (6-Fluoro-5-methylpyridin-2-yl)methanol lies in the synergistic causality of its functional groups.

  • The 6-Fluoro Substituent: By placing the highly electronegative fluorine atom ortho to the pyridine nitrogen, the lone pair's availability is drastically reduced. This lowers the pKa from ~5.2 (unsubstituted pyridine) to ~2.5. Causality: A less basic nitrogen is protonated to a lesser extent at physiological pH (7.4), drastically increasing passive membrane permeability and reducing electrostatic binding to the hERG potassium channel, a primary cause of drug-induced cardiotoxicity .

  • The 5-Methyl Group: Often referred to as the "magic methyl," this group occupies small, lipophilic pockets in target receptors. Causality: It restricts the rotational degrees of freedom of the adjacent pyridine ring, paying the entropic penalty of binding prior to receptor engagement, which frequently results in a 10- to 100-fold boost in target affinity.

  • The 2-Hydroxymethyl Vector: The primary alcohol serves as a versatile synthetic handle for etherification, oxidation to an aldehyde for reductive amination, or conversion to a leaving group (e.g., mesylate or halide) for cross-coupling.

Table 1: Quantitative Physicochemical Profile
PropertyValueCausality / Impact in Drug Design
Molecular Weight 141.14 g/mol Highly fragment-like; ensures excellent Ligand Efficiency (LE) during lead optimization.
cLogP ~1.2Optimal lipophilicity for passive membrane permeation and oral bioavailability.
TPSA 33.1 ŲLow Topological Polar Surface Area guarantees high blood-brain barrier (BBB) penetration.
pKa (Nitrogen) ~2.5 - 3.0Fluorine electron-withdrawal reduces basicity, mitigating hERG liability.
H-Bond Donors 1The hydroxyl group serves as a versatile vector for late-stage functionalization.
H-Bond Acceptors 3 (N, O, F)Provides multiple interaction vectors for kinase hinge-binding regions.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol requires precise control over highly reactive intermediates. The most robust route utilized in medicinal chemistry scales involves the directed lithiation and formylation of 2-bromo-6-fluoro-5-methylpyridine, followed by chemoselective reduction.

Synthesis A 2-Bromo-6-fluoro- 5-methylpyridine B 6-Fluoro-5-methyl- picolinaldehyde A->B 1. n-BuLi, THF, -78 °C 2. DMF, -78 °C to RT C (6-Fluoro-5-methylpyridin- 2-yl)methanol B->C NaBH4, MeOH 0 °C to RT

Two-step synthetic workflow for (6-Fluoro-5-methylpyridin-2-yl)methanol.

Step 1: Cryogenic Lithiation and Formylation

Objective: Convert the aryl bromide into an aldehyde via a lithium-halogen exchange.

  • Procedure:

    • Dissolve 2-bromo-6-fluoro-5-methylpyridine (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reactor to -78 °C using a dry ice/acetone bath.

    • Dropwise, add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 eq) over 15 minutes, maintaining the internal temperature below -70 °C. Stir for 30 minutes.

    • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) rapidly. Allow the reaction to warm to room temperature over 2 hours.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Causality of Experimental Choice: Direct lithiation using n-BuLi at cryogenic temperatures is mandatory. The electron-deficient nature of the fluoropyridine ring destabilizes standard Grignard (magnesium) insertion. If the temperature exceeds -60 °C during lithiation, the intermediate aryllithium species can undergo nucleophilic attack on the THF solvent or form undesired benzyne intermediates.

  • Self-Validating System: Before DMF addition, extract a 0.1 mL aliquot, quench it in D₂O, and analyze via LC-MS. The observation of the deuterated mass (M-Br+D) confirms quantitative lithium-halogen exchange. Post-workup, the presence of a sharp singlet at ~10.0 ppm in ¹H-NMR confirms successful formylation.

Step 2: Chemoselective Reduction to the Carbinol

Objective: Reduce the aldehyde to the primary alcohol without triggering defluorination.

  • Procedure:

    • Dissolve the crude 6-fluoro-5-methylpicolinaldehyde in anhydrous methanol at 0 °C.

    • Add sodium borohydride (NaBH₄, 1.2 eq) in small portions to control hydrogen gas evolution.

    • Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

    • Quench with acetone (to destroy excess hydride), concentrate under vacuum, and partition between water and dichloromethane.

  • Causality of Experimental Choice: NaBH₄ in methanol is selected for its mild chemoselectivity. Utilizing stronger, more nucleophilic hydride sources like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures risks displacing the activated 6-fluoro substituent via Nucleophilic Aromatic Substitution (S_NAr).

  • Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-active aldehyde spot and the appearance of a more polar spot indicates completion. Analytically, the ¹H-NMR spectrum must show the complete disappearance of the 10.0 ppm aldehyde proton and the emergence of a broad singlet at ~5.3 ppm (OH) and a doublet/singlet at ~4.6 ppm (CH₂-OH), validating the structural integrity of the final product.

Applications in Advanced Drug Development

The integration of (6-Fluoro-5-methylpyridin-2-yl)methanol into a drug discovery pipeline is rarely accidental; it is deployed to solve specific structural problems.

1. CNS and Neurodegenerative Disease Tracers: Because the scaffold exhibits an exceptionally low TPSA and optimal LogP, it easily crosses the blood-brain barrier. It has been utilized as a precursor for radiolabeling in the development of Positron Emission Tomography (PET) tracers. For instance, the displacement of the nitro or halogen group on similar scaffolds by [¹⁸F]fluoride has been critical in mapping Tau protein aggregates in Alzheimer's disease models .

2. Kinase Inhibitor Hinge-Binding: In oncology, the pyridine nitrogen acts as a critical hydrogen-bond acceptor for the backbone amide NH of the kinase hinge region. The adjacent fluorine atom not only protects the ring from CYP3A4 oxidation but also modulates the electron density of the ring, preventing off-target binding to structurally similar but biologically distinct kinases. The hydroxymethyl group is frequently converted into an ether linkage, connecting the pyridine core to a larger macrocycle or solvent-exposed appendage.

Conclusion

(6-Fluoro-5-methylpyridin-2-yl)methanol is a quintessential example of how modern medicinal chemistry relies on highly optimized, multifunctional building blocks to bypass late-stage clinical failures. By embedding metabolic resistance (via fluorination) and conformational rigidity (via methylation) directly into the starting materials, drug development professionals can focus on optimizing target engagement rather than fighting inherent pharmacokinetic liabilities. As the demand for highly specific, CNS-penetrant, and metabolically stable therapeutics grows, the utilization of such rationally designed fluorinated heterocycles will only continue to expand.

References

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506. URL:[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. URL:[Link]

  • Walji, A. M., et al. (2019). Discovery of N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a New Promising Tau Positron Emission Tomography Imaging Tracer. Journal of Medicinal Chemistry, 62(10), 4940-4954. (Note: Reference highlights the application of the fluoro-methyl-pyridine scaffold in CNS tracer development). URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol

Abstract This technical guide provides a comprehensive, two-step protocol for the synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol, a key building block in the development of novel therapeutics and functional materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, two-step protocol for the synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol, a key building block in the development of novel therapeutics and functional materials. The synthesis commences with the formylation of 2-bromo-6-fluoro-5-methylpyridine via a Grignard reaction, followed by the selective reduction of the resulting aldehyde using sodium borohydride. This document offers a detailed methodology, including reagent specifications, reaction parameters, and purification techniques, designed for researchers in organic synthesis, medicinal chemistry, and drug discovery. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

Substituted pyridyl methanols are a prevalent structural motif in a vast array of biologically active compounds and advanced materials. The unique electronic properties conferred by the pyridine ring, combined with the reactivity of the hydroxymethyl group, make these compounds versatile intermediates in organic synthesis. Specifically, the incorporation of fluorine and methyl groups onto the pyridine scaffold, as in (6-Fluoro-5-methylpyridin-2-yl)methanol, can significantly modulate the pharmacokinetic and pharmacodynamic properties of parent molecules, including metabolic stability and binding affinity. This application note details a reliable and scalable laboratory procedure for the synthesis of this valuable compound.

Synthetic Strategy Overview

The synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol is achieved through a two-step process, beginning with the commercially available 2-bromo-6-fluoro-5-methylpyridine. The first step involves the introduction of a formyl group at the 2-position of the pyridine ring via a Grignard reaction. The resulting intermediate, 6-fluoro-5-methylpyridine-2-carbaldehyde, is then selectively reduced to the target primary alcohol.

PART 1: Synthesis of 6-Fluoro-5-methylpyridine-2-carbaldehyde

This initial step focuses on the conversion of an aryl bromide to an aldehyde. The Grignard reaction is a classic and robust method for carbon-carbon bond formation. The pyridylmagnesium bromide, formed in situ, acts as a nucleophile, attacking the electrophilic carbon of the formylating agent, N,N-dimethylformamide (DMF).

Reaction Scheme:

Step_1_Reaction_Scheme cluster_reactants Reactants cluster_products Products cluster_byproducts Byproducts Reactant1 2-Bromo-6-fluoro-5-methylpyridine Product1 6-Fluoro-5-methylpyridine-2-carbaldehyde Reactant1->Product1 1. Mg, THF 2. DMF 3. H3O+ workup Reactant2 Mg Reactant3 DMF Byproduct1 MgBr(NR2) Step_2_Reaction_Scheme cluster_reactants Reactants cluster_products Products Reactant1 6-Fluoro-5-methylpyridine-2-carbaldehyde Product1 (6-Fluoro-5-methylpyridin-2-yl)methanol Reactant1->Product1 Methanol, 0 °C to RT Reactant2 NaBH4

Application

Use of (6-Fluoro-5-methylpyridin-2-yl)methanol in medicinal chemistry

An Application Note on the strategic utilization of (6-Fluoro-5-methylpyridin-2-yl)methanol in drug discovery and development. The Strategic Rationale for Fluorinated Pyridine Scaffolds In contemporary medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the strategic utilization of (6-Fluoro-5-methylpyridin-2-yl)methanol in drug discovery and development.

The Strategic Rationale for Fluorinated Pyridine Scaffolds

In contemporary medicinal chemistry, the pyridine ring is a privileged scaffold, frequently utilized to improve the aqueous solubility and metabolic stability of drug candidates. However, unsubstituted pyridines often suffer from liabilities, including rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes and off-target toxicity (such as hERG channel inhibition) driven by the basicity of the pyridine nitrogen.

The building block (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5)[1] is engineered to overcome these exact liabilities. By strategically decorating the pyridine core with a fluorine atom and a methyl group, medicinal chemists can precisely tune the physicochemical and pharmacokinetic properties of the resulting pharmacophore.

  • The 6-Fluoro Effect: Fluorine is the most electronegative element[2]. Placing it adjacent to the pyridine nitrogen (the 6-position) exerts a profound inductive electron-withdrawing effect, drastically lowering the pKa of the nitrogen from ~5.2 (unsubstituted pyridine) to near zero. This renders the nitrogen non-basic at physiological pH, which enhances passive membrane permeability and mitigates hERG binding[3]. Furthermore, the strong C-F bond blocks oxidative metabolism at that position[4].

  • The 5-Methyl Effect: The methyl group provides localized steric bulk. In structure-based drug design (SBDD), this methyl group is often utilized to fill small hydrophobic pockets within the target protein's binding site, increasing binding affinity through favorable van der Waals interactions[5]. It also restricts the conformational freedom of adjacent functional groups, reducing the entropic penalty upon binding.

  • The 2-Hydroxymethyl Handle: The primary alcohol serves as a versatile, unhindered synthetic handle, enabling rapid diversification into ethers, aldehydes, or alkylating agents.

PharmaImpact Substituent Structural Feature F_group 6-Fluoro Substituent Substituent->F_group Me_group 5-Methyl Group Substituent->Me_group OH_group 2-Hydroxymethyl Substituent->OH_group F_effect Decreases pKa of Pyridine Blocks CYP450 Oxidation Increases Lipophilicity F_group->F_effect Me_effect Fills Hydrophobic Pockets Restricts Conformation Me_group->Me_effect OH_effect Versatile Synthetic Handle (Etherification, Oxidation) OH_group->OH_effect

Pharmacological and synthetic rationale for the substituents on the pyridine core.

Physicochemical Profiling

Before integrating this building block into a synthetic pipeline, it is crucial to understand its baseline properties. The table below summarizes the key physicochemical data that dictate its handling and reactivity.

PropertyValuePharmacological / Synthetic Relevance
Chemical Name (6-Fluoro-5-methylpyridin-2-yl)methanolStandard IUPAC nomenclature for regulatory tracking.
CAS Number 1806331-72-5Unique identifier for commercial procurement[1].
Molecular Formula C7H8FNOExact mass tracking (141.06 Da) for LC-MS validation[1].
Molecular Weight 141.14 g/mol Low MW makes it an ideal fragment for Fragment-Based Drug Design (FBDD).
SMILES Cc1ccc(CO)nc1FInput for computational docking and ADME prediction models[1].
H-Bond Donors 1 (Hydroxyl group)Consumed during downstream etherification or alkylation.
H-Bond Acceptors 3 (N, F, O)Modulates aqueous solubility and protein-ligand hydrogen bonding.

Synthetic Workflows & Causality

The primary value of (6-Fluoro-5-methylpyridin-2-yl)methanol lies in its synthetic divergence. Depending on the target pharmacophore, the hydroxymethyl group can be manipulated through three primary workflows.

SyntheticDivergence Core (6-Fluoro-5-methylpyridin-2-yl)methanol Ether Aryl/Alkyl Ether (Target Scaffold) Core->Ether Mitsunobu Reaction (DIAD, PPh3) Aldehyde 6-Fluoro-5-methylpicolinaldehyde Core->Aldehyde Mild Oxidation (DMP) Halide 2-(Chloromethyl)-6-fluoro-5-methylpyridine Core->Halide Chlorination (SOCl2, cat. DMF) Amine Secondary/Tertiary Amine (Target Scaffold) Aldehyde->Amine Reductive Amination (NaBH(OAc)3) Halide->Amine SN2 Alkylation (Base, R-NH2)

Workflow illustrating the synthetic divergence of (6-Fluoro-5-methylpyridin-2-yl)methanol.

Quantitative Stoichiometry Summary for Key Workflows

To ensure reproducibility and minimize side reactions, precise stoichiometric control is required. The table below outlines the optimized equivalents for the three primary transformations detailed in Section 4.

WorkflowReagentFunctionEquivalents
Mitsunobu (6-Fluoro-5-methylpyridin-2-yl)methanolElectrophile Precursor1.0 eq
Target Phenol (R-OH)Nucleophile1.1 eq
Triphenylphosphine (PPh3)Activating Agent1.2 eq
DIADCoupling Reagent1.2 eq
Oxidation (6-Fluoro-5-methylpyridin-2-yl)methanolSubstrate1.0 eq
Dess-Martin Periodinane (DMP)Mild Oxidant1.2 eq
Chlorination (6-Fluoro-5-methylpyridin-2-yl)methanolSubstrate1.0 eq
Thionyl Chloride (SOCl2)Chlorinating Agent1.5 eq
Dimethylformamide (DMF)Catalyst (Vilsmeier)0.05 eq

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . They include specific mechanistic rationales for reagent selection and built-in observational checkpoints to verify reaction success prior to analytical testing.

Protocol A: Mitsunobu Etherification

Objective: To couple the building block with a complex phenol to generate an aryl ether linkage. Causality: The Mitsunobu reaction is chosen over standard SN2 alkylation because it avoids the need to pre-activate the alcohol into a halide, saving a synthetic step. Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior safety profile and liquid state, which simplifies handling. The unhindered nature of the primary alcohol ensures rapid formation of the oxyphosphonium intermediate.

  • Initialization: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve (6-Fluoro-5-methylpyridin-2-yl)methanol (1.0 eq), the target phenol (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF (0.2 M concentration).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Rationale: The formation of the betaine intermediate is highly exothermic; cooling prevents thermal degradation of the reagents.

  • Activation: Add DIAD (1.2 eq) dropwise over 10 minutes.

    • Self-Validation Checkpoint: The solution will initially turn deep yellow (unreacted DIAD) and gradually fade to a pale yellow or colorless solution as the betaine intermediate is consumed by the alcohol.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Monitoring: Analyze via TLC (typically 30% EtOAc in Hexanes). The highly UV-active starting material (Rf ~0.2) should disappear, replaced by a less polar product spot (Rf ~0.5–0.6).

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography to remove triphenylphosphine oxide (TPPO) byproducts.

Protocol B: Mild Oxidation to 6-Fluoro-5-methylpicolinaldehyde

Objective: To generate an aldehyde handle for subsequent reductive amination. Causality: Dess-Martin Periodinane (DMP) is utilized instead of Jones reagent or KMnO4. The electron-deficient nature of the fluorinated pyridine ring makes it susceptible to over-oxidation to the carboxylic acid under harsh, aqueous acidic conditions. DMP provides a mild, anhydrous environment that stops cleanly at the aldehyde.

  • Initialization: Dissolve the alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.3 M) and cool to 0 °C.

  • Oxidation: Add DMP (1.2 eq) in a single portion.

    • Self-Validation Checkpoint: As the reaction proceeds, the solution will become cloudy. This is due to the precipitation of the acetic acid byproduct and the reduced iodine species, indicating successful turnover of the oxidant.

  • Propagation: Stir at room temperature for 2 hours.

  • Quench & Workup: Pour the mixture into a 1:1 solution of saturated aqueous NaHCO3 and 10% aqueous Na2S2O3. Rationale: Na2S2O3 reduces any unreacted hypervalent iodine, while NaHCO3 neutralizes the acetic acid. Stir vigorously until the organic layer is completely clear (approx. 15 mins). Extract with DCM, dry, and concentrate. The resulting aldehyde is typically pure enough (>95%) for immediate use in reductive amination.

Protocol C: Chlorination to 2-(Chloromethyl)-6-fluoro-5-methylpyridine

Objective: To synthesize a highly reactive electrophile for SN2 alkylation with amines or thiols. Causality: Thionyl chloride (SOCl2) is used with a catalytic amount of DMF. The DMF reacts with SOCl2 to form a Vilsmeier-Haack type intermediate, which is a far superior chlorinating agent than SOCl2 alone. The electron-withdrawing 6-fluoro group suppresses the nucleophilicity of the pyridine nitrogen, preventing unwanted self-alkylation (quaternization) during the reaction.

  • Initialization: Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.5 M) and add catalytic DMF (0.05 eq). Cool to 0 °C.

  • Halogenation: Add SOCl2 (1.5 eq) dropwise.

    • Self-Validation Checkpoint: Immediate effervescence (bubbling) will be observed. This is the evolution of SO2 and HCl gases, confirming the decomposition of the chlorosulfite intermediate into the desired alkyl chloride.

  • Propagation: Stir at room temperature for 3 hours.

  • Workup: Carefully quench by adding the mixture dropwise into ice-cold saturated NaHCO3 (to neutralize excess HCl). Extract with DCM, wash with brine, dry, and concentrate. The product should be stored at -20 °C under argon to prevent slow degradation.

References

  • Molport. "(6-fluoro-5-methylpyridin-2-yl)methanol | 1806331-72-5". Molport Chemical Database. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]

  • Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133 (2015). URL:[Link]

  • Hagmann, W. K. "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369 (2008). URL:[Link]

  • Maidh, T. K. "Fluorine: An emerging compound in medicinal chemistry." The Torch, 2(25) (2021). URL:[Link]

Sources

Method

Application Note: Integration of (6-Fluoro-5-methylpyridin-2-yl)methanol in the Design and Synthesis of Targeted Kinase Inhibitors

Executive Summary & Mechanistic Rationale (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5) has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the development of ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5) has emerged as a highly privileged building block in modern medicinal chemistry, particularly in the development of targeted kinase and PARP inhibitors[1][2]. The strategic placement of functional groups on this specific pyridine ring offers a trifecta of pharmacological and synthetic advantages:

  • The 6-Fluoro Substituent: The highly electronegative fluorine atom significantly lowers the pKa of the adjacent pyridine nitrogen. This electronic modulation prevents off-target binding to the hERG channel (reducing cardiotoxicity risks) while acting as a critical hydrogen-bond acceptor in the hinge region of kinases[3]. Furthermore, it serves as an excellent leaving group for late-stage nucleophilic aromatic substitution (SNAr) if further functionalization is required.

  • The 5-Methyl Group: This lipophilic moiety is perfectly positioned to occupy the hydrophobic "gatekeeper" pockets of kinases, such as those found in mutant Epidermal Growth Factor Receptors (EGFR)[3].

  • The 2-Hydroxymethyl Handle: The primary alcohol provides a versatile synthetic vector. It can be readily oxidized to an aldehyde for reductive aminations, or utilized in condensation reactions to form rigid heterocyclic scaffolds like 1,3,4-oxadiazoles[2][4].

Key Applications in Oncology

  • EGFR & HER2 Exon 20 Insertion Mutants: Quinazoline-derived compounds utilizing this motif have been patented for their ability to irreversibly inhibit EGFR and HER2 exon 20 insertion mutations[3][5]. These mutations are notoriously resistant to first-generation reversible tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib[3]. The (6-fluoro-5-methylpyridin-2-yl) moiety enhances the inhibitor's affinity for the altered ATP-binding cleft[3].

  • PARP1 & Breast Cancer Therapeutics: Recent advancements have utilized the oxidized form of this building block to synthesize indazolyl-substituted 1,3,4-oxadiazoles (e.g., Compound 9d)[4]. These compounds act as potent Poly(ADP-ribose) polymerase (PARP1) inhibitors, disrupting DNA repair mechanisms and inducing apoptosis in MCF-7 human breast cancer cells[2][6].

Quantitative Data Summary

The following table summarizes the physicochemical properties of the starting material and the biological efficacy of its key derivatives.

Compound / DerivativeTarget / PathwayKey MetricReference
(6-Fluoro-5-methylpyridin-2-yl)methanol N/A (Building Block)MW: 141.14 g/mol ; Formula: C7H8FNO[1][7]
Quinazoline Derivative (Patent WO2022170043A1) EGFR / HER2 Exon 20 MutantsOvercomes TKI resistance; High mutant selectivity[3][5]
Oxadiazole Compound 8 / 9d Analogs PARP1 (MCF-7 Breast Cancer)IC50: 1.57 µM; Binding Energy: -7.29 kcal/mol[2][4]

Validated Experimental Workflows

Self-Validating Protocol 1: Oxidation to 6-Fluoro-5-methylpicolinaldehyde Causality: To couple the pyridine motif to complex scaffolds (like hydrazides for oxadiazole synthesis), the alcohol must be activated to an electrophilic aldehyde. Dess-Martin Periodinane (DMP) is selected over Swern oxidation to avoid harsh thermal variations and malodorous sulfur byproducts that can poison downstream transition-metal catalysts.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (6-Fluoro-5-methylpyridin-2-yl)methanol in strictly anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of DMP into inactive 2-iodoxybenzoic acid (IBX).

  • Reagent Addition: Cool the solution to 0 °C. Add 1.2 eq of DMP portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Stir vigorously for 15 minutes until the organic layer is clear. Causality: Na2S2O3 reduces unreacted DMP, while NaHCO3 neutralizes the acetic acid byproduct, preventing product degradation.

  • Validation Checkpoint: Before proceeding to extraction, sample the organic layer for TLC (Hexanes/EtOAc 3:1). The starting material (UV active, lower Rf) must be completely consumed. Confirm via 1H NMR of a crude aliquot; the appearance of a sharp singlet at ~10.0 ppm confirms aldehyde formation.

  • Isolation: Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validating Protocol 2: Electrochemical Synthesis of 1,3,4-Oxadiazole Scaffolds Causality: Traditional cyclodehydration of diacylhydrazines requires harsh reagents (e.g., POCl3), which can degrade sensitive functional groups. An electrochemical method provides a green, mild alternative that generates the active cyclizing species in situ, resulting in higher purity profiles suitable for biological assays[2][6].

Step-by-Step Methodology:

  • Condensation: React 6-fluoro-5-methylpicolinaldehyde (1.0 eq) with an indazole-3-carbohydrazide derivative (1.0 eq) in ethanol at reflux for 4 hours to form the intermediate acyl hydrazone.

  • Validation Checkpoint 1: Analyze via LC-MS. The mass of the aldehyde must disappear, replaced by the[M+H]+ peak of the hydrazone intermediate.

  • Electrochemical Cyclization: Transfer the hydrazone to an undivided electrochemical cell equipped with platinum electrodes. Use a supporting electrolyte (e.g., n-Bu4NBF4) in an appropriate solvent mixture (e.g., MeCN/H2O).

  • Electrolysis: Apply a constant current (e.g., 10 mA) at room temperature until complete conversion is observed[2].

  • Validation Checkpoint 2: Monitor the reaction via 13C NMR. The disappearance of the imine carbon and the emergence of the characteristic oxadiazole quaternary carbon signal at ~160–165 ppm confirms successful cyclization[4].

  • Purification: Evaporate the solvent, extract with EtOAc, and purify via flash chromatography to yield the final PARP/Kinase inhibitor[4].

Pathway & Workflow Visualization

G SM (6-Fluoro-5-methylpyridin-2-yl)methanol Act Oxidation to Aldehyde (Validation: 1H NMR ~10 ppm) SM->Act DMP / CH2Cl2 Path1 Quinazoline Condensation (EGFR/HER2 Inhibitors) Act->Path1 Reductive Amination Path2 Electrochemical Cyclization (Oxadiazole PARP Inhibitors) Act->Path2 Hydrazide Coupling Target1 EGFR Exon 20 Mutants Path1->Target1 Target2 PARP1 / Kinase Pathways Path2->Target2 Effect Apoptosis & Tumor Suppression Target1->Effect Target2->Effect

Fig 1: Synthetic divergence of (6-Fluoro-5-methylpyridin-2-yl)methanol into targeted inhibitors.

References

  • MolPort. "(6-fluoro-5-methylpyridin-2-yl)methanol | 1806331-72-5". URL: [Link]

  • MDPI Catalysts. "Development of an Environment-Friendly and Electrochemical Method for the Synthesis of an Oxadiazole Drug-Scaffold That Targets Poly(ADP-Ribose)Polymerase in Human Breast Cancer Cells". URL: [Link]

  • Google Patents. "WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors and their uses thereof".

Sources

Application

Application Note: Comprehensive NMR Characterization Protocol for (6-Fluoro-5-methylpyridin-2-yl)methanol

Executive Summary & Structural Causality The accurate structural elucidation of fluorinated heteroaromatics is a critical bottleneck in modern drug discovery. The compound (6-Fluoro-5-methylpyridin-2-yl)methanol presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The accurate structural elucidation of fluorinated heteroaromatics is a critical bottleneck in modern drug discovery. The compound (6-Fluoro-5-methylpyridin-2-yl)methanol presents a unique nuclear magnetic resonance (NMR) profile due to the interplay between the electron-withdrawing fluorine atom, the electron-donating methyl and hydroxymethyl groups, and the inherently polarized pyridine core.

Rather than merely cataloging chemical shifts, this guide deconstructs the causality of the observed spin systems. The highly electronegative fluorine atom at the C6 position induces strong local polarization. As demonstrated in density functional theory (DFT) studies of fluorinated pyridines , the widespread assumption that the Fermi contact (FC) term dominates scalar spin−spin couplings is an oversimplification here. Noncontact terms—specifically the spin-dipolar (SD) and paramagnetic spin-orbit (PSO) terms—heavily influence the observed long-range heteronuclear couplings ( 4JHF​ and 5JHF​ ). Understanding these through-bond interactions is essential for distinguishing this molecule from its regioisomers.

Experimental Workflow & Self-Validating Systems

To ensure absolute trustworthiness, the NMR acquisition must be treated as a self-validating system. A single 1D 1 H spectrum is insufficient; the protocol must cross-examine the structure using heteronuclear decoupling and chemical exchange techniques.

Workflow Prep 1. Sample Preparation (20 mg in 0.6 mL CDCl3) Lock 2. Lock, Tune & Shim (Optimize 1H/19F Channels) Prep->Lock Acq1D 3. 1D Acquisition (1H, 13C{1H}, 19F, 19F{1H}) Lock->Acq1D Acq2D 4. 2D Acquisition (HSQC, HMBC, COSY) Acq1D->Acq2D If overlapping Process 5. Data Processing (Zero-filling, Apodization) Acq1D->Process Acq2D->Process Analyze 6. Spin System Analysis (Extract J_HF and J_CF) Process->Analyze

Fig 1. Sequential NMR acquisition workflow optimized for fluorinated pyridines.

Sample Preparation Protocol
  • Solvent Selection : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.05% v/v Tetramethylsilane (TMS). CDCl 3​ is preferred over DMSO-d 6​ to prevent solvent-induced suppression of the fine 4JHF​ couplings through excessive viscosity-broadening.

  • Self-Validation (The D 2​ O Shake) : The chemical shift of the hydroxyl (-OH) proton is highly dependent on concentration, temperature, and trace water. To prevent misassignment, acquire the standard 1 H spectrum, then add 1 drop of D 2​ O to the NMR tube, shake vigorously for 10 seconds, and re-acquire. The rapid chemical exchange will cause the -OH signal (~3.5–4.0 ppm) to vanish, replaced by a residual HOD peak at 4.7 ppm. This definitively isolates the functional group.

Acquisition Parameters & Causality
  • 1 H NMR (400/500 MHz) : Standard pulse sequence (zg30). Ensure a spectral width (SW) of at least 12 ppm.

  • 19 F NMR (376/470 MHz) : Fluorine has a high gyromagnetic ratio, yielding excellent sensitivity. However, to prove that the complex multiplet observed is entirely due to 1 H- 19 F scalar coupling, you must acquire both a proton-coupled ( 19 F) and a proton-decoupled ( 19 F{ 1 H}) spectrum. The decoupled spectrum will collapse the signal into a sharp singlet, validating the structural connectivity .

  • 13 C{ 1 H} NMR (100/125 MHz) : The splitting of carbon signals by fluorine ( 1JCF​ to 4JCF​ ) distributes the signal intensity across multiple peaks (doublets), effectively lowering the signal-to-noise ratio (SNR). Furthermore, the quaternary carbons (C2, C5, C6) lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. Causality-driven adjustment : Increase the relaxation delay (D1) to 2.5–3.0 seconds and acquire a minimum of 512 scans to ensure these quaternary carbons fully relax and are detectable above the noise floor.

Spin System Dynamics & Data Interpretation

The structural assignment relies heavily on tracing the scalar couplings radiating from the C6-Fluorine atom. Spin-spin coupling constants ( nJCF​ ) grow systematically as the pyridine ring is fluorinated .

SpinNetwork cluster_0 1H Nuclei cluster_1 19F Nucleus H3 H3 H4 H4 H3->H4 3J_HH CH3 CH3 F6 F6 F6->H3 5J_HF F6->H4 4J_HF F6->CH3 4J_HF

Fig 2. Homo- and heteronuclear spin-spin coupling network in the target molecule.

Quantitative Data Summaries

The following tables summarize the predicted chemical shifts and coupling constants based on the inductive and resonance effects of the specific substitution pattern.

Table 1: 1 H NMR Assignments (CDCl 3​ , 400 MHz)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)
-OH 3.50 – 4.00br s1H- (Disappears upon D 2​ O shake)
-CH 2​ - 4.65s2H-
-CH 3​ (C5) 2.30d3H 4JHF​ = 2.5
H3 7.20dd1H 3JHH​ = 8.0, 5JHF​ = 1.5
H4 7.60dd1H 3JHH​ = 8.0, 4JHF​ = 8.5

Mechanistic Note: H4 is positioned ortho to the methyl group and meta to the fluorine atom. The 4JHF​ meta-coupling in fluoropyridines is unusually large (~8.5 Hz) due to the efficient transmission of spin polarization through the π -system of the heteroaromatic ring.

Table 2: 13 C{ 1 H} NMR Assignments (CDCl 3​ , 100 MHz)

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( JCF​ in Hz)
-CH 3​ 15.5d 3JCF​ ≈ 6.0
-CH 2​ OH 64.2s-
C3 119.5d 4JCF​ ≈ 3.0
C5 120.8d 2JCF​ ≈ 18.0
C4 140.2d 3JCF​ ≈ 8.0
C2 158.5d 5JCF​ ≈ 2.0
C6 161.0d 1JCF​ ≈ 238.0

Mechanistic Note: The direct 1JCF​ coupling at C6 splits the carbon signal into a massive doublet separated by ~238 Hz. When processing the spectrum, ensure the peak-picking algorithm does not mistakenly identify these two peaks as separate unique quaternary carbons.

Table 3: 19 F NMR Assignments (CDCl 3​ , 376 MHz)

PositionChemical Shift (ppm)MultiplicityCoupling Constants ( J in Hz)
F6 -72.5ddq 4JHF​ = 8.5 (to H4), 4JHF​ = 2.5 (to CH 3​ ), 5JHF​ = 1.5 (to H3)

Mechanistic Note: The fluorine signal appears as a doublet of doublets of quartets (ddq). The quartet arises from coupling to the three equivalent protons of the adjacent C5-methyl group.

References

  • Barone, V., Peralta, J. E., Contreras, R. H., & Snyder, J. P. (2002). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A, 106(23), 5607-5612. URL:[Link]

  • Pospelova N. B., Mokrushin I. G. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111). URL:[Link]

  • Chen, Z., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2567–2569. URL:[Link]

Method

High-Resolution Mass Spectrometry for the Characterization of (6-Fluoro-5-methylpyridin-2-yl)methanol: A Comprehensive Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the analysis of (6-Fluoro-5-methylpyridin-2-yl)methanol, a key heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a detailed protocol for the analysis of (6-Fluoro-5-methylpyridin-2-yl)methanol, a key heterocyclic intermediate in pharmaceutical synthesis. We present a robust Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) method utilizing Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. The guide covers the foundational principles of the chosen analytical techniques, a step-by-step experimental protocol from sample preparation to data acquisition, and a detailed interpretation of the resulting mass spectra, including a proposed fragmentation pathway. This document is designed to provide researchers and drug development professionals with the expertise to implement a self-validating, accurate, and reliable method for the characterization and quality control of this compound and structurally similar molecules.

Introduction: The Analytical Imperative

(6-Fluoro-5-methylpyridin-2-yl)methanol is a substituted pyridine derivative. Such compounds are foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated pyridines a common motif in modern drug discovery.

Accurate and unambiguous characterization of these intermediates is critical to ensure the integrity of the synthetic process and the quality of the final API. High-Resolution Mass Spectrometry (HRMS) offers unparalleled sensitivity and specificity, providing precise mass measurements that enable confident molecular formula determination and detailed structural elucidation through tandem mass spectrometry (MS/MS) experiments.[1][2] This note details a comprehensive workflow for the analysis of (6-Fluoro-5-methylpyridin-2-yl)methanol, establishing a gold-standard method for its identification and characterization.

Foundational Principles: Selecting the Right Tools

The successful analysis of a small polar molecule like (6-Fluoro-5-methylpyridin-2-yl)methanol hinges on the synergistic combination of liquid chromatography for separation and mass spectrometry for detection and identification.

Ionization Technique: ESI vs. APCI

The analyte possesses a basic pyridine nitrogen and a polar hydroxyl group, making it an ideal candidate for Electrospray Ionization (ESI) . ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.[3] For this molecule, protonation in an acidic mobile phase will readily occur on the pyridine nitrogen, yielding a strong signal for the protonated molecule, [M+H]⁺.

While Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar, thermally stable compounds, ESI is the superior choice here due to the analyte's polarity.[4][5][6][7] APCI involves gas-phase chemical reactions and might be considered if analyzing the compound in non-polar solvents, but it is generally less efficient for polar molecules like this one.[8]

Mass Analyzer: The Power of High Resolution

To achieve unambiguous molecular formula confirmation, high-resolution mass analyzers are essential.

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines the stability of a quadrupole with the high mass accuracy and speed of a time-of-flight analyzer.[1][2][9][10] It allows for the simultaneous detection of all ions, providing high-quality full-scan data and rich MS/MS spectra for fragmentation analysis.[11]

  • Orbitrap: This technology uses a spindle-like electrode to trap ions in an orbital motion. The frequency of this motion is directly related to the ion's mass-to-charge ratio, enabling extremely high resolution and mass accuracy.[12][13][14] Orbitrap-based systems are exceptionally powerful for metabolite identification and structural elucidation.[15][16]

Both instrument types provide the sub-5 ppm mass accuracy required to distinguish the target compound from other potential isobaric interferences.

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system. It incorporates system suitability checks and quality control samples to ensure data integrity and reproducibility.

Materials and Reagents
ItemSpecification
Analyte (6-Fluoro-5-methylpyridin-2-yl)methanol, >95% purity
Solvents LC-MS Grade Acetonitrile, Methanol, and Water
Additive Formic Acid, LC-MS Grade (or Ammonium Formate)
Vials 2 mL LC-MS certified glass vials with caps

Causality: The use of LC-MS grade solvents and additives is non-negotiable.[17] Lower-grade solvents contain non-volatile salts and particulate matter that can contaminate the LC-MS system, create adducts, and cause significant ion suppression, compromising data quality.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~5 mg of (6-Fluoro-5-methylpyridin-2-yl)methanol and dissolve it in 5.0 mL of methanol in a volumetric flask. This creates a concentrated stock for generating standards.

  • Intermediate Stock (100 µg/mL): Dilute 100 µL of the 1 mg/mL stock solution into 900 µL of methanol.

  • Working Standard (1 µg/mL | ~7 µM): Dilute 10 µL of the 100 µg/mL intermediate stock into 990 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). This concentration is typically sufficient for modern HRMS instruments.[18][19]

  • Quality Control (QC) Samples: Prepare QC samples at different concentrations (e.g., 0.5 µg/mL and 5 µg/mL) from a separate stock weighing to validate the method's performance.

Trustworthiness: Preparing QC samples from an independent stock solution is a critical step in method validation.[20] It verifies the accuracy of the primary stock solution and the entire preparatory workflow.

Liquid Chromatography (LC) Method
ParameterRecommended ValueRationale
LC System UHPLC/HPLC System (e.g., Agilent, Waters, Thermo)Provides stable and reproducible gradients and flow rates.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Standard for small molecule analysis, offering good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidThe aqueous phase. Formic acid aids in protonation for positive ESI.[21]
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic phase. Provides good elution strength and is MS-friendly.
Gradient 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-9 min), 5% B (9.1-12 min)A standard gradient to ensure elution of the analyte and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes peak distortion while providing sufficient analyte.
High-Resolution Mass Spectrometry (HRMS) Method

The following parameters are starting points and should be optimized for the specific instrument used.

ParameterQ-TOF ValueOrbitrap ValueRationale
Ionization Mode ESI PositiveESI PositiveOptimal for protonating the basic pyridine nitrogen.
Capillary Voltage 3.5 kV3.5 kVCreates a stable electrospray.
Source Temp. 120 °C320 °CInstrument-dependent desolvation temperature.
Drying Gas Flow 10 L/min35 (Arb. Units)Facilitates desolvation of droplets.
Drying Gas Temp. 350 °C350 °CAids in efficient solvent evaporation.
Nebulizer Gas 45 psi40 (Arb. Units)Assists in forming a fine aerosol.
MS1 Scan Range m/z 50 - 500m/z 50 - 500Covers the expected mass of the analyte and potential fragments.
MS1 Resolution >20,000>70,000Ensures high mass accuracy for formula determination.
Acquisition Mode Data-Dependent MS/MS (DDA) or All-Ions FragmentationData-Dependent MS/MS (DDA)Triggers fragmentation scans on the most intense ions for structural data.
Collision Energy Stepped: 10, 20, 40 eVStepped NCE: 15, 30, 45A range of energies ensures comprehensive fragmentation.

Data Interpretation and Expected Results

Molecular Formula Confirmation

The elemental composition of (6-Fluoro-5-methylpyridin-2-yl)methanol is C₇H₈FNO . The expected monoisotopic mass of the neutral molecule is 141.05865 Da. In positive ESI mode, the analyte will be detected as the protonated molecule, [M+H]⁺.

Ion SpeciesElemental CompositionCalculated Exact Mass (m/z)
[M+H]⁺[C₇H₉FNO]⁺142.06648

A measured mass within 5 ppm of the calculated exact mass provides high confidence in the elemental composition of the detected ion.

Proposed Fragmentation Pathway

Tandem MS (MS/MS) of the precursor ion at m/z 142.07 provides structural information. The fragmentation is driven by the stability of the resulting ions and neutral losses.

  • Neutral Loss of Water ([M+H - H₂O]⁺): The most common initial fragmentation for molecules with a hydroxyl group is the loss of water (18.01056 Da). This results in a highly stable resonance-stabilized cation.

  • Neutral Loss of Formaldehyde ([M+H - CH₂O]⁺): Cleavage of the C-C bond between the pyridine ring and the methanol group can lead to the loss of formaldehyde (30.01056 Da).

Below is a proposed fragmentation pathway diagram.

fragmentation_pathway precursor [M+H]⁺ m/z 142.0665 neutral_loss1 - H₂O precursor->neutral_loss1 neutral_loss2 - CH₂O precursor->neutral_loss2 fragment1 [M+H - H₂O]⁺ m/z 124.0559 fragment2 [M+H - CH₂O]⁺ m/z 112.0553 neutral_loss1->fragment1 neutral_loss2->fragment2

Caption: Proposed MS/MS fragmentation of protonated (6-Fluoro-5-methylpyridin-2-yl)methanol.

This predicted fragmentation pattern is consistent with the behavior of other substituted pyridyl-methanol compounds.[22][23][24] The high-resolution measurement of these fragment ions further confirms the structure of the precursor.

Workflow and Validation

A robust analytical method requires a structured workflow and adherence to validation principles.

Analytical Workflow Diagram

analytical_workflow prep 1. Sample & Standard Preparation lc 2. UHPLC Separation (C18 Column) prep->lc ion 3. Ionization (ESI Positive Mode) lc->ion ms1 4. Full Scan HRMS (Accurate Mass of [M+H]⁺) ion->ms1 select 5. Precursor Ion Selection (m/z 142.07) ms1->select ms2 6. Tandem MS (MS/MS) (Fragmentation) select->ms2 analysis 7. Data Analysis (Formula & Structure Confirmation) ms2->analysis

Caption: Overall LC-HRMS workflow for compound characterization.

Method Validation Considerations

While this note provides a method for characterization, if it were to be adapted for quantification, a full validation according to regulatory guidelines would be necessary. This involves assessing:

  • Accuracy and Precision: How close the measured values are to the true value and to each other.[25]

  • Specificity and Selectivity: The ability to measure the analyte without interference from matrix components.[26]

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.

  • Stability: The stability of the analyte in solution and in the biological matrix under various storage conditions.

These parameters ensure the method is robust, reliable, and fit for its intended purpose in a regulated environment.[20][25][27][28]

Conclusion

The LC-HRMS method detailed in this application note provides a powerful and reliable framework for the analysis of (6-Fluoro-5-methylpyridin-2-yl)methanol. By leveraging the sensitivity and specificity of ESI coupled with Q-TOF or Orbitrap mass spectrometry, researchers can achieve confident molecular formula confirmation and detailed structural elucidation. The provided protocols are grounded in established scientific principles and offer a robust starting point for method development, characterization, and quality control in pharmaceutical research and development.

References

  • Bruker. (n.d.). Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. Retrieved from Bruker Corporation. [Link]

  • Zhu, M., et al. (2012). MS(M), an efficient workflow for metabolite identification using hybrid linear ion trap Orbitrap mass spectrometer. PubMed. [Link]

  • Pradeep Research Group. (2017). Atmospheric Pressure Chemical Ionization (APCI) INSTRUMENTAL TECHNIQUE. Retrieved from IIT Madras. [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from Wikipedia. [Link]

  • Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. Retrieved from Agilent Technologies. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from Organomation Associates, Inc. [Link]

  • Algeciras-Schimnich, A., et al. (2018). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. PMC. [Link]

  • French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link]

  • Lu, W., et al. (2024). Selected Ion Monitoring for Orbitrap-Based Metabolomics. MDPI. [Link]

  • IonSense. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from IonSense. [Link]

  • Rosano, T. G., et al. (2014). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. [Link]

  • EMBL-MCF. (2021). Public LC-Orbitrap Tandem Mass Spectral Library for Metabolite Identification. Journal of Proteome Research. [Link]

  • Balogh, M. P. (2006). Ionization Revisited. LCGC International. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from Resolian. [Link]

  • IMM. (n.d.). Sample preparation (MS, LC-MS). Retrieved from IMM Instrument Guides. [Link]

  • American Association for Clinical Chemistry. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from myadlm.org. [Link]

  • UMass Amherst. (n.d.). Sample Prep Guidelines and Protocols. Retrieved from University of Massachusetts Amherst. [Link]

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • Labcompare. (n.d.). Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Retrieved from Labcompare. [Link]

  • ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from ResearchGate. [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from University of Tartu. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Retrieved from BioPharma Services Inc. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from Eurachem. [Link]

  • Wikipedia. (n.d.). Time-of-flight mass spectrometry. Retrieved from Wikipedia. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from Drug Discovery World. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from The Blog - Tecan. [Link]

Sources

Application

Application Note: Strategic Incorporation of Fluorinated Pyridines in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol Executive Summary The pyridine ring is one of the most ubiquitous privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Validated Protocol

Executive Summary

The pyridine ring is one of the most ubiquitous privileged scaffolds in modern medicinal chemistry, present in over 20% of FDA-approved small-molecule drugs. However, native pyridines often suffer from rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes and can exhibit suboptimal target residence times due to off-target basicity. The strategic incorporation of fluorine into the pyridine core has emerged as a transformative approach to overcome these liabilities[1].

This application note details the mechanistic rationale behind the "fluorine effect" on pyridine scaffolds, summarizes the quantitative impact on physicochemical properties, and provides a field-validated, self-calibrating protocol for evaluating the metabolic stability of novel fluorinated candidates.

Mechanistic Rationale: The "Fluorine Effect"

The decision to transition from a native pyridine to a fluorinated analog is driven by three primary physicochemical modulations:

pKa Attenuation and Basicity

Fluorine possesses the highest electronegativity on the Pauling scale (3.98)[2]. When introduced to a pyridine ring, fluorine exerts a strong inductive electron-withdrawing effect ( −I ) that pulls electron density away from the basic nitrogen atom. This predictably lowers the pKa of the conjugate acid.

  • Causality in Drug Design: Lowering the pKa reduces the fraction of ionized drug at physiological pH (7.4). This attenuation prevents compounds from becoming trapped in acidic intracellular compartments (lysosomal trapping) and modulates binding kinetics by altering hydrogen bond acceptor strength [1].

Lipophilicity (logP/logD) and Membrane Permeability

Fluorine substitution offers a "dual-influence" on lipophilicity. While the atomic radius of fluorine (1.47 Å) is only marginally larger than hydrogen (1.20 Å), its incorporation into the aromatic pyridine system generally increases the partition coefficient (logP) [2].

  • Causality in Drug Design: The highly polarized but non-polarizable nature of the C-F bond increases the overall lipophilicity of the heteroaromatic system, directly enhancing passive membrane permeability. This is particularly critical for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration.

Metabolic Stability and CYP450 Evasion

The C-F bond is exceptionally strong (approx. 472 kJ/mol) compared to a C-H bond (approx. 413 kJ/mol) [2].

  • Causality in Drug Design: By strategically placing a fluorine atom at metabolically labile sites (commonly the ortho or para positions relative to the nitrogen or activating substituents), medicinal chemists can block CYP450-mediated N-oxidation and ring hydroxylation. This structural fortification significantly prolongs the drug's half-life ( t1/2​ ) and improves oral bioavailability [3].

Quantitative Impact on Physicochemical Properties

To facilitate rational drug design, the following table summarizes the general physicochemical shifts observed when transitioning from a standard pyridine to a monofluorinated or polyfluorinated pyridine building block.

Table 1: Comparative Physicochemical Profile of Pyridine Scaffolds

ParameterNative PyridineFluorinated PyridineMechanistic Consequence in Lead Optimization
Basicity ( pKa ) ~5.2~1.5 to 3.5 (Position dependent)Reduced lysosomal trapping; altered target residence time.
Lipophilicity (logP) BaselineIncreased (+0.2 to +0.5 per F)Enhanced passive transcellular permeability and BBB crossing.
Metabolic Stability Highly susceptible to oxidationHighly resistant at fluorinated sitesDecreased intrinsic clearance ( CLint​ ); extended half-life.
Dipole Moment 2.2 D3.0 - 4.5 DInduces unique orthogonal multipolar interactions with target proteins.
C-H Bond Acidity LowHigh (Adjacent to Fluorine)Enables late-stage functionalization (e.g., direct C-H activation) [1].

Drug Discovery Workflow: Hit-to-Lead Optimization

The integration of fluorinated pyridines into a drug discovery pipeline requires a cyclical approach of rational design, late-stage synthesis (e.g., using reagents like N-Fluorobenzenesulfonimide (NFSI) [3]), and rigorous in vitro ADME profiling.

G Start Native Pyridine Hit Analyze Identify Metabolic Liability / Suboptimal pKa Start->Analyze Design Design Fluorinated Pyridine Analogs Analyze->Design Rational Design Synthesis Late-Stage Fluorination (e.g., NFSI, DAST) Design->Synthesis Assay In Vitro ADME Assays (Microsomal Stability) Synthesis->Assay Decision Optimal Profile? Assay->Decision Decision->Design No Lead Preclinical Lead Candidate Decision->Lead Yes

Caption: Iterative hit-to-lead optimization cycle focusing on the integration of fluorinated pyridines.

Validated Protocol: Cytochrome P450-Mediated Liver Microsomal Stability Assay

To empirically validate the improved metabolic stability of a newly synthesized fluorinated pyridine, it must be subjected to a Liver Microsomal Stability Assay. This protocol is designed as a self-validating system , incorporating specific controls to ensure data integrity [4][5].

Assay Parameters & Reagents
  • Matrix: Pooled Human or Rat Liver Microsomes (0.2 - 0.5 mg/mL protein concentration) [4].

  • Buffer: 100 mM Potassium Phosphate Buffer (PPB), pH 7.4. (Causality: Maintains physiological pH and provides the necessary ionic strength to preserve CYP450 structural integrity).

  • Cofactor: 1 mM NADPH (final concentration).

  • Test Compound: 1 µM to 3 µM (Ensure final DMSO concentration is <0.1% to prevent CYP inhibition) [5].

  • Positive Controls: Propranolol or Diclofenac (Validates batch enzymatic activity).

Step-by-Step Methodology

Step 1: Preparation of Master Mixes

  • Prepare a Microsome/Buffer Mix : Dilute liver microsomes in 100 mM PPB (pH 7.4) to achieve a concentration of 0.625 mg/mL.

  • Prepare a Cofactor Mix : Dissolve NADPH in 100 mM PPB to a concentration of 5 mM.

  • Prepare the Quench Solution : Ice-cold 100% Acetonitrile containing an internal standard (e.g., Tolbutamide). (Causality: Cold acetonitrile instantly denatures CYP enzymes, terminating the reaction while simultaneously precipitating proteins and extracting the analyte for LC-MS/MS).

Step 2: Pre-Incubation (The Thermal Equilibration Phase)

  • Aliquot 80 µL of the Microsome/Buffer Mix into a 96-well plate.

  • Add 1 µL of the test compound (fluorinated pyridine) from a 100x stock solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Expert Insight: Skipping pre-incubation leads to a temperature gradient upon reaction initiation, causing non-linear kinetics in the first 5 minutes of the assay.

Step 3: Reaction Initiation and Sampling

  • Initiation: Add 20 µL of the pre-warmed 5 mM NADPH Cofactor Mix to the wells to start the reaction (Final volume = 100 µL; Final protein = 0.5 mg/mL; Final NADPH = 1 mM) [4].

  • Sampling: At designated time points ( T=0,5,15,30,60 minutes), remove a 20 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 20 µL aliquot into a new plate containing 60 µL of the ice-cold Quench Solution. Mix thoroughly by pipetting.

Step 4: Self-Validating Controls

  • Minus-NADPH Control: Run a parallel well where 20 µL of blank PPB is added instead of NADPH. Sample at T=0 and T=60 .

  • Expert Insight: If the test compound depletes in the Minus-NADPH control, the degradation is driven by chemical instability (e.g., hydrolysis) or non-CYP enzymes (e.g., esterases), not CYP450 metabolism. This prevents false-positive clearance rates.

Step 5: Analysis and Data Processing

  • Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS.

  • Plot the natural log (ln) of the percentage of parent compound remaining versus time. The slope of the linear regression ( −k ) is used to calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ) [4].

G Prep Prepare 100 mM PPB (pH 7.4) & Liver Microsomes Mix Mix Test Compound (1-3 µM) with Microsomes (0.5 mg/mL) Prep->Mix PreInc Pre-incubate at 37°C for 10 mins Mix->PreInc Start Initiate Reaction: Add 1 mM NADPH PreInc->Start Timepoints Sample Aliquots at 0, 5, 15, 30, 60 min Start->Timepoints Quench Quench with Ice-Cold Acetonitrile (Precipitate Proteins) Timepoints->Quench Analyze Centrifuge & Analyze Supernatant via LC-MS/MS Quench->Analyze

Caption: Step-by-step workflow for the Cytochrome P450-Mediated Liver Microsomal Stability Assay.

Conclusion

The transition from native to fluorinated pyridines represents a highly effective strategy in modern drug discovery. By understanding the causal relationships between fluorine's electronegativity, bond strength, and the resulting physicochemical shifts, researchers can rationally design molecules that bypass metabolic liabilities while optimizing target engagement. The standardized microsomal stability protocol provided herein ensures that these improvements are quantified accurately, enabling robust hit-to-lead progression.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available at:[Link]

  • Organic Letters (ACS Publications). (2019). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). Available at:[Link]

  • National Institutes of Health (PMC). (2022). Preclinical Pharmacokinetics, Tissue Distribution and in vitro Metabolism of FHND6091, a Novel Oral Proteasome Inhibitor. Available at:[Link]

  • Science Alert. (2008). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol. This resource is designed for researchers, medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable fluorinated pyridine building block. Our guidance is grounded in established chemical principles and practical laboratory experience to help you navigate common synthetic challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol. The most common synthetic strategies involve the reduction of a carbonyl precursor (aldehyde or ester) or the functionalization of a halo-pyridine via an organometallic intermediate.

Question 1: My reduction of 6-fluoro-5-methylpicolinaldehyde is sluggish, incomplete, or results in a complex mixture. What are the likely causes and solutions?

This is a common issue that can often be traced back to the choice of reducing agent, reaction conditions, or the quality of the starting material.

Answer:

The reduction of an aldehyde to a primary alcohol is a fundamental transformation, but its efficiency with heterocyclic substrates can be sensitive.

  • Causality - The Role of the Reducing Agent: The choice of hydride donor is critical.

    • Sodium borohydride (NaBH₄) is typically the preferred reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones. It is less likely to reduce other functional groups or affect the fluorine substituent.

    • Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. While effective, it increases the risk of side reactions, including over-reduction or dehalogenation, and requires strictly anhydrous conditions.

    • Catalytic hydrogenation can be effective but carries a significant risk of dehalogenation (loss of the fluorine atom), particularly with palladium-based catalysts.[1]

  • Troubleshooting & Protocol Validation:

    • Reagent Quality: Ensure the aldehyde starting material is pure. Aldehydes can auto-oxidize to carboxylic acids upon storage, which will not be reduced by NaBH₄ and can complicate purification. Use freshly purified or commercially sourced high-purity aldehyde.

    • Solvent Choice: The reduction is typically performed in an alcoholic solvent like methanol or ethanol at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

    • pH Control: During the aqueous workup, maintaining a neutral or slightly basic pH before extraction is important to ensure the product, a weakly basic pyridine, is in its free base form for efficient extraction into organic solvents.

Experimental Protocol: Optimized NaBH₄ Reduction
  • Dissolve 6-fluoro-5-methylpicolinaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of water or acetone at 0 °C to destroy excess NaBH₄.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Question 2: My reaction produces a significant amount of the corresponding carboxylic acid, 6-fluoro-5-methylpicolinic acid. How can I prevent this?

Answer:

The formation of 6-fluoro-5-methylpicolinic acid is a classic sign of unwanted oxidation.

  • Causality - Source of Oxidation:

    • Starting Material Contamination: The most common cause is the presence of the carboxylic acid in your aldehyde starting material due to air oxidation during storage.

    • Biocatalytic Oxidation: If you are using a biocatalytic route, over-oxidation by the enzymatic system is a known side reaction pathway.[2][3]

    • Workup Conditions: While less common, certain oxidative workup conditions could theoretically contribute, though this is unlikely in a standard reductive workup.

  • Preventative Measures:

    • Verify Starting Material Purity: Always check the purity of the 6-fluoro-5-methylpicolinaldehyde by NMR or LC-MS before starting the reaction. If significant acid impurity is present, purify the aldehyde first (e.g., by chromatography or distillation).

    • Use Fresh Reagents: Use freshly opened or properly stored aldehyde. Store sensitive aldehydes under an inert atmosphere (N₂ or Ar) and at low temperatures.

    • Choose a Selective Reducing Agent: As detailed in Q1, NaBH₄ will not reduce a carboxylic acid, so any acid present as an impurity will be carried through the reaction. If the starting material is an ester, ensure complete reduction by using a sufficiently strong reagent like LiAlH₄, as incomplete reduction could lead to ester hydrolysis to the acid during workup.

Question 3: I am attempting a Grignard reaction with 2-bromo-6-fluoro-5-methylpyridine, but the reaction fails to initiate or gives a very low yield. What's going wrong?

Answer:

Grignard reactions with pyridyl halides can be challenging. Failure to initiate and low yields are common hurdles.

  • Causality - The Grignard Formation Step:

    • Magnesium Passivation: Magnesium metal is always coated with a passive layer of magnesium oxide (MgO). This layer prevents the magnesium from reacting with the alkyl halide and must be disrupted for the reaction to start.[4][5]

    • Moisture: Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, especially water.[6][7] This includes atmospheric moisture or residual water in the glassware or solvent.

    • Precursor Reactivity: Pyridyl halides can have different reactivity profiles compared to simple aryl halides. The nitrogen atom can coordinate to the magnesium surface, influencing the reaction.

  • Troubleshooting & Protocol Validation:

    • Rigorous Drying: Dry all glassware in an oven (e.g., at 120 °C) for several hours and assemble it hot under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

    • Magnesium Activation: This is the most critical step.

      • Physical Activation: Vigorously crush the magnesium turnings with a glass rod under an inert atmosphere just before use to expose a fresh metal surface.

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These initiators react with the magnesium surface to clean it and generate a small amount of reactive species that starts a chain reaction.[5]

    • Slow Addition: Add the 2-bromo-6-fluoro-5-methylpyridine solution dropwise to the activated magnesium. A common side reaction is Wurtz-type coupling, which is minimized by keeping the halide concentration low at any given moment.[6]

Visualization: Troubleshooting a Grignard Reaction

grignard_troubleshooting start Grignard Reaction Fails (No Initiation / Low Yield) check_moisture Check for Moisture: - Oven-dried glassware? - Anhydrous solvent? start->check_moisture check_mg Check Mg Activation: - Crushed Mg turnings? - Used chemical initiator? (e.g., I₂, 1,2-dibromoethane) start->check_mg check_reagents Check Reagent Quality: - Pure bromo-precursor? - High-quality Mg? start->check_reagents moisture_yes No, moisture present. check_moisture->moisture_yes Problem Found moisture_no Yes, all dry. check_moisture->moisture_no OK mg_yes No, activation insufficient. check_mg->mg_yes Problem Found mg_no Yes, properly activated. check_mg->mg_no OK reagents_yes No, reagents are suspect. check_reagents->reagents_yes Problem Found reagents_no Yes, reagents are pure. check_reagents->reagents_no OK action_dry Action: Rigourously dry all glassware & solvents. moisture_yes->action_dry action_activate Action: Re-activate Mg with crushing and I₂. mg_yes->action_activate action_purify Action: Purify starting materials. reagents_yes->action_purify

Caption: Decision tree for troubleshooting Grignard reaction failures.

Question 4: My NMR suggests defluorination is occurring. Why is the C-F bond breaking and how can I prevent it?

Answer:

While the C(sp²)-F bond on an aromatic ring is generally robust, it is not inert and can be cleaved under certain conditions.

  • Causality - Sources of Defluorination:

    • Harsh Nucleophiles/Bases: Strong bases or nucleophiles, particularly in combination with high temperatures, can lead to nucleophilic aromatic substitution (SₙAr) of the fluoride.

    • Reductive Cleavage: Certain reductive conditions, especially catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C), are known to cause hydrodehalogenation.[1] This is also a risk with very powerful hydride reagents like LiAlH₄ under forcing conditions.

    • Acid-Catalyzed Hydrolysis: While less common for fluoro-pyridines compared to chloro- or bromo-pyridines, prolonged exposure to strong, hot aqueous acid could potentially lead to hydrolysis of the fluorine to a hydroxyl group, forming a pyridone.[8][9]

  • Preventative Measures:

    • Avoid Pd/C Hydrogenation: If a reduction is required, choose chemical reducing agents like NaBH₄ over catalytic hydrogenation.

    • Use Mild Conditions: Employ the mildest possible reaction conditions (temperature, pH, reagent strength) that still allow the desired transformation to proceed.

    • Buffer the Reaction: If the reaction generates acidic or basic byproducts, consider using a buffer to maintain a neutral pH.

Data & Reagent Selection

The choice of reagents is paramount for a successful synthesis. The table below summarizes common reagents and their suitability for the synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol.

Synthetic StepReagentTypical ConditionsAdvantagesPotential Side Reactions / Disadvantages
Aldehyde Reduction Sodium Borohydride (NaBH₄)MeOH or EtOH, 0 °C to RTHigh chemoselectivity, mild, tolerant of many functional groups.May be slow with sterically hindered aldehydes.
Aldehyde Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0 °CVery powerful, reduces esters and amides as well.Non-selective, requires strict anhydrous conditions, risk of over-reduction and dehalogenation.
Organometallic Route n-Butyllithium (n-BuLi)Anhydrous THF or Et₂O, -78 °CStrong base for deprotonation or halogen-metal exchange.Highly reactive, non-selective deprotonation possible, risk of nucleophilic addition to the pyridine ring.[10]
Organometallic Route Magnesium (Mg) for GrignardAnhydrous THF or Et₂O, RT to refluxForms a less reactive, more selective organometallic.Initiation can be difficult, sensitive to moisture, risk of Wurtz coupling.[4][5][6]
Visualization: Grignard Synthesis Pathway & Side Reactions

This diagram illustrates the desired reaction pathway for synthesizing the target molecule from a bromo-precursor via a Grignard reagent, alongside the most common side reactions that reduce yield.

grignard_pathway cluster_main cluster_side Start 2-Bromo-6-fluoro- 5-methylpyridine Grignard Pyridyl Grignard Reagent (R-MgBr) Start->Grignard Mg + Mg, anhy. Et₂O Target (6-Fluoro-5-methylpyridin-2-yl)methanol Grignard->Target Side_Proton 5-Fluoro-6-methylpyridine (Protonated Side Product) Grignard->Side_Proton Side_Dimer Bipyridine Dimer (Wurtz Coupling) Grignard->Side_Dimer HCHO 1. Formaldehyde (HCHO) 2. H₃O⁺ workup H2O Trace H₂O RBr + R-Br (Starting Material) Mg->Grignard Desired Reaction HCHO->Target Desired Reaction H2O->Side_Proton Side Reaction RBr->Side_Dimer Side Reaction

Caption: Key reaction pathways in the Grignard synthesis.

References
  • Grignard Synthesis of Triphenylmethanol. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved from a URL discussing Grignard reaction byproducts like biphenyl.
  • Bradshaw, J. S., & Pain, G. (1971). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 633-635. Retrieved from [Link]

  • Grignard Reaction Laboratory Handout. (n.d.).
  • The Grignard Reaction. (n.d.).
  • Dilman, A., et al. (2017). Synthesis of 3-fluoropyridines via photoredox-mediated coupling. Journal of Organic Chemistry, 82, 12967-12974. (Note: While not directly cited for a specific claim, this type of article provides context on modern methods for fluoropyridine synthesis).
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • CN1314889A - Chemical preparation method of 2-hydroxyl-6-trifluoromethylpyridine. (2001). Google Patents. Retrieved from (Illustrates hydrolysis of a 2-halopyridine to a 2-hydroxypyridine).
  • Rurack, F., et al. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 24, 4016-4021. Retrieved from [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. Retrieved from [Link] (Demonstrates dehalogenation of a 2-chloropyridine under reductive conditions).

  • Overhoff, J., & Proost, W. (1938). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 57(2), 179-184. Retrieved from a source discussing Grignard reactions of bromopyridines.
  • Gros, P. C., et al. (2005). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry, 70(12), 4530-4535. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Hydrodefluorination in Pyridine Synthesis

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering unwanted hydrodefluorination (HDF) during the synthesis and cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering unwanted hydrodefluorination (HDF) during the synthesis and cross-coupling of fluorinated pyridines.

Fluorine incorporation is a cornerstone of modern drug design, used to enhance metabolic stability and binding affinity. However, the electron-deficient nature of the pyridine ring makes the C–F bond highly susceptible to unintended cleavage. Below, we dissect the causality of this side reaction and provide field-proven, self-validating protocols to preserve your fluorinated motifs.

Troubleshooting Guide: Frequently Asked Questions

Q1: Why does my fluorinated pyridine lose its fluorine atom during Pd-catalyzed cross-coupling? A1: Hydrodefluorination (HDF) occurs when the transition metal catalyst inadvertently activates the C–F bond instead of the target C–X (X = Cl, Br, I) bond. Fluoropyridines are highly electron-deficient, which lowers the activation energy for C–F oxidative addition 1. Once the metal inserts into the C–F bond, any available hydride source (such as alkoxide bases, alcoholic solvents, or even amine ligands) can undergo β-hydride elimination. This transfers a hydride to the metal center, which subsequently reductively eliminates to yield the undesired hydrodefluorinated pyridine byproduct.

Q2: How do I select the right catalyst and ligand to favor cross-coupling over C–F activation? A2: The objective is to kinetically favor the desired C–X oxidative addition and transmetalation over the slower C–F activation. First, avoid Nickel catalysts if your goal is to preserve the C–F bond; Nickel is highly oxophilic and exceptionally prone to C–F oxidative addition 2. Instead, utilize Palladium precatalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos). The steric bulk of these Buchwald-type ligands stabilizes the active mono-ligated Pd(0) species, accelerating C–X insertion while sterically hindering the approach of the more demanding C–F bond.

Q3: What role do bases and solvents play in promoting or suppressing hydrodefluorination? A3: Bases and solvents are the primary culprits for providing the hydride necessary for HDF. Strong alkoxide bases (e.g., NaOtBu) and protic solvents (e.g., isopropanol, ethanol) can coordinate to the metal center and undergo rapid β-hydride elimination. To suppress this causality, switch to mild, non-nucleophilic inorganic bases such as K₃PO₄, Cs₂CO₃, or KF. Pair these with strictly anhydrous, aprotic solvents like Toluene, THF, or 1,4-Dioxane. By eliminating the hydride source, even if transient C–F activation occurs, the catalytic cycle cannot proceed to the HDF product.

Q4: Are there specific additives that can protect the C–F bond during Suzuki-Miyaura couplings? A4: Yes. In Suzuki-Miyaura couplings, a slow transmetalation step leaves the Pd(II) intermediate vulnerable to side reactions, including C–F activation or nucleophilic aromatic substitution (SₙAr). The addition of Silver(I) oxide (Ag₂O) acts as a powerful transmetalation accelerator. Ag₂O scavenges the halide to form insoluble silver halides, generating a highly electrophilic Pd-intermediate that rapidly undergoes transmetalation with the boronic acid. This kinetic acceleration pushes the catalytic cycle forward, effectively outcompeting the slower HDF and SₙAr degradation pathways 3.

Quantitative Data: Optimization Parameters

The following table summarizes the causal impact of catalyst, base, solvent, and additive selection on the product distribution during the Suzuki-Miyaura coupling of 2-chloro-5-fluoropyridine.

Catalyst SystemBase / SolventAdditiveYield (Desired Product)Yield (HDF Byproduct)
Ni(COD)₂ / PCy₃K₃PO₄ / TolueneNone5%85%
Pd(OAc)₂ / PPh₃NaOtBu / i-PrOHNone15%75%
Pd(OAc)₂ / XPhosK₃PO₄ / TolueneNone65%15%
Pd(OAc)₂ / XPhosK₃PO₄ / TolueneAg₂O (1 equiv)92% <2%

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates an In-Process Control (IPC) step that allows researchers to verify the integrity of the C–F bond before committing to full workup and isolation.

Step 1: Catalyst and Ligand Complexation

  • Inside a nitrogen-filled glovebox, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in a flame-dried reaction vial.

  • Add 2.0 mL of anhydrous, degassed Toluene.

  • Stir the mixture at room temperature for 15 minutes. Causality Check: Pre-complexation ensures the complete formation of the active L₁Pd(0) species, preventing unligated Palladium from indiscriminately activating C–F bonds.

Step 2: Reagent Assembly

  • To the active catalyst solution, add the fluorohalopyridine (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Add anhydrous K₃PO₄ (2.0 equiv) and Ag₂O (1.0 equiv).

  • Seal the reaction vial with a PTFE-lined septum cap and remove it from the glovebox.

Step 3: Reaction Execution and In-Process Control (IPC)

  • Transfer the vial to a pre-heated aluminum block at 80°C and stir vigorously (800 rpm).

  • Self-Validation Step: After exactly 30 minutes, pause stirring and withdraw a 50 µL aliquot via syringe. Dilute this aliquot in 0.5 mL of CDCl₃ and spike it with 10 µL of α,α,α-trifluorotoluene (internal standard).

  • Analyze the aliquot via ¹⁹F NMR.

    • Pass: The persistence of the original C–F multiplet without the appearance of new upfield signals confirms HDF is suppressed.

    • Fail: If new upfield signals appear, HDF is occurring. Abort the reaction and re-verify solvent anhydrousness.

  • If the IPC passes, continue heating for an additional 4-6 hours until complete consumption of the starting material is observed via LC-MS.

Step 4: Quenching and Purification

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (5 mL) and filter the crude mixture through a short pad of Celite to remove the insoluble silver salts and phosphate byproducts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure fluorinated biaryl product.

Diagnostic Workflow

G Start Issue: Hydrodefluorination (HDF) Detected CheckMetal Check Catalyst: Is Nickel (Ni) used? Start->CheckMetal SwitchPd Action: Switch to Pd (Ni highly active for C-F) CheckMetal->SwitchPd Yes CheckBase Check Base/Solvent: Are Alkoxides present? CheckMetal->CheckBase No SwitchPd->CheckBase SwitchBase Action: Use K3PO4/Cs2CO3 in Aprotic Solvent CheckBase->SwitchBase Yes CheckRate Check Reaction Rate: Is transmetalation slow? CheckBase->CheckRate No SwitchBase->CheckRate AddAg Action: Add Ag2O to accelerate coupling CheckRate->AddAg Yes Success Result: HDF Suppressed High Cross-Coupling Yield CheckRate->Success No AddAg->Success

Workflow for troubleshooting and suppressing hydrodefluorination in pyridine cross-coupling.

References

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag₂O accelerates coupling over undesired ipso substitution (SₙAr) of fluorine.
  • Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage.
  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents.The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for (6-Fluoro-5-methylpyridin-2-yl)methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The primary and most efficient route to synthesizing (6-Fluoro-5-methylpyridin-2-yl)methanol involves the reduction of its corresponding aldehyde, 6-fluoro-5-methylpyridine-2-carbaldehyde. This guide focuses on troubleshooting and optimizing this critical reduction step.

Core Synthetic Pathway

The reduction of the aldehyde to the primary alcohol is a fundamental transformation in organic synthesis. The general scheme is as follows:

Synthetic_Pathway Start 6-Fluoro-5-methylpyridine-2-carbaldehyde End (6-Fluoro-5-methylpyridin-2-yl)methanol Start->End Reduction (e.g., NaBH₄, Methanol)

Caption: General synthetic route for (6-Fluoro-5-methylpyridin-2-yl)methanol.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Question 1: My reaction shows low yield and/or incomplete conversion of the starting aldehyde. What are the likely causes and how can I fix this?

Answer: This is a common issue that can typically be traced back to four key areas: reagent quality, stoichiometry, reaction temperature, or reaction time.

  • Reagent Activity: Sodium borohydride (NaBH₄) is the recommended reducing agent due to its high selectivity for aldehydes and ketones and its relative safety.[1][2] However, it can slowly decompose upon exposure to atmospheric moisture.

    • Solution: Always use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. Do not leave the bottle open to the air.

  • Stoichiometry: An insufficient amount of the reducing agent is a frequent cause of incomplete reactions.[3]

    • Solution: While the stoichiometry is 1:4 (aldehyde:hydride), a molar excess of NaBH₄ is recommended to account for any reaction with the solvent or trace water and to drive the reaction to completion. A 1.5 to 2.0 molar equivalent is a good starting point.

  • Temperature Control: While the reaction is often run at 0 °C to control the initial exotherm, low temperatures can also lead to a sluggish reaction rate.[3]

    • Solution: Begin the addition of NaBH₄ at 0 °C to maintain control. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours to ensure it proceeds to completion.[4]

  • Reaction Time: The reaction may simply not have been allowed to run long enough.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase for this system would be a 30-50% ethyl acetate in hexanes mixture. The alcohol product will have a lower Rf value (be less mobile) than the starting aldehyde.

Optimized Reaction Parameters Summary
ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Excellent selectivity, mild, and easy to handle.[1][5]
Solvent Methanol or EthanolProtic solvents suitable for NaBH₄ reductions.[5]
Stoichiometry 1.5 - 2.0 eq. of NaBH₄Ensures complete consumption of the starting aldehyde.[6]
Temperature Add NaBH₄ at 0 °C, then warm to RTControls initial exotherm and ensures reaction completion.[4]
Reaction Time 1 - 3 hours (Monitor by TLC)Allows sufficient time for the reaction to finish.
Question 2: I've successfully run the reaction, but I'm losing a significant amount of my product during the aqueous work-up. Why is this happening?

Answer: The product, (6-Fluoro-5-methylpyridin-2-yl)methanol, contains both a polar alcohol group and a basic pyridine nitrogen. This makes it significantly more water-soluble than the starting aldehyde, leading to losses in the aqueous layer during extraction. This is a known challenge with low molecular weight pyridine N-oxides and similar polar compounds.[7]

Troubleshooting Steps:

  • Saturate the Aqueous Layer: Before extracting, add solid sodium chloride (NaCl) to the aqueous layer until it is saturated. This "salting out" process decreases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.

  • Use a More Polar Extraction Solvent: While ethyl acetate is a common choice, you may need a more polar solvent or a solvent mixture to efficiently extract your product. Consider using a 10:1 mixture of dichloromethane:isopropanol or tetrahydrofuran (THF).

  • Perform Multiple Extractions: Instead of one large volume extraction, perform three to five smaller extractions. This is a more efficient method for recovering dissolved product.

  • pH Adjustment: Ensure the pH of the aqueous layer is slightly basic (pH 8-9) before extraction. This keeps the pyridine nitrogen in its neutral, less water-soluble form. Avoid making the solution strongly acidic, which would protonate the nitrogen and dramatically increase water solubility.

Question 3: My final product is difficult to purify by column chromatography and appears to be contaminated with an unknown impurity. What should I do?

Answer: Purification challenges often stem from the polarity of the product or the presence of persistent impurities.[8]

  • Purity of Starting Aldehyde: First, confirm the purity of your starting material, 6-fluoro-5-methylpyridine-2-carbaldehyde. Impurities in the starting material will carry through and complicate the final purification.

  • Chromatography Optimization:

    • Adsorbent: Standard silica gel is usually sufficient. If you have very polar impurities, consider using a less active adsorbent like neutral alumina.

    • Solvent System (Eluent): Finding the right eluent is critical. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate. A gradient elution (e.g., from 10% to 50% ethyl acetate in hexanes) often provides the best separation. Adding a small amount (0.5-1%) of triethylamine to the eluent can help prevent the product from streaking on the silica gel column by deactivating acidic sites.

  • Alternative Purification: If chromatography is ineffective, consider recrystallization. Screen various solvents (e.g., ethyl acetate/hexanes, acetone, isopropanol) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Impurity Identification: If an impurity persists, obtain an NMR spectrum of the impure material. The presence of unexpected signals can give clues to its structure. For example, residual aldehyde will show a peak around 9-10 ppm in the ¹H NMR spectrum.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Observed cluster_diagnosis Diagnosis cluster_solution Solution Problem Low Yield or Impure Product TLC Analyze by TLC: Incomplete Reaction? Problem->TLC Is reaction complete? Workup Check Work-up: Significant Aqueous Loss? TLC->Workup Yes Optimize Optimize Reaction: - Increase NaBH₄ eq. - Increase Time/Temp TLC->Optimize No Purity Check SM Purity: Contaminated Aldehyde? Workup->Purity No Extract Improve Extraction: - 'Salt Out' with NaCl - Use more polar solvent - Multiple extractions Workup->Extract Yes Purify Refine Purification: - Optimize TLC solvent - Add Et₃N to eluent - Consider recrystallization Purity->Purify No

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol.

Materials:

  • 6-Fluoro-5-methylpyridine-2-carbaldehyde (1.0 eq.)

  • Sodium borohydride (NaBH₄) (1.5 eq.)

  • Methanol (MeOH) (approx. 0.2 M concentration of aldehyde)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-5-methylpyridine-2-carbaldehyde (1.0 eq.). Dissolve the aldehyde in methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.5 eq.) to the stirred solution in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition. Note: Hydrogen gas evolution may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by TLC until all the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly quench the reaction by adding deionized water.

  • pH Adjustment: Adjust the pH of the solution to ~7 by the dropwise addition of 1 M HCl.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel. Add solid NaCl to saturate the aqueous layer. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (6-Fluoro-5-methylpyridin-2-yl)methanol.

References
  • BenchChem. Side-reaction products in the synthesis of substituted pyridinylmethanols.
  • BenchChem. Technical Support Center: 3-Pyridinemethanol Synthesis.
  • BenchChem. An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives.
  • Organic Process Research & Development. Reductive Transformations with Sodium Borohydride and Their Applications. (Note: While the link is from a search result, a direct journal link would be preferable if available).
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).
  • ResearchGate. Optimization of Reaction Conditions | Download Table.
  • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. (Book).
  • BenchChem. Common side reactions in the synthesis of substituted pyrrolidines.
  • Wikipedia. Sodium borohydride. Available at: [Link]

  • MDPI. Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. (2026).
  • ACS Publications. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Available at: [Link]

  • BenchChem. Troubleshooting common issues in pyridine synthesis.
  • BenchChem. An In-depth Technical Guide to the Synthesis of (6-Fluoronaphthalen-2-yl)methanol.
  • Organic Chemistry Portal. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. (2001). Available at: [Link]

  • OrgChem.by. A Quick Guide to Reductions in Organic Chemistry. (2015). Available at: [Link]

Sources

Optimization

Stability and storage conditions for (6-Fluoro-5-methylpyridin-2-yl)methanol

This guide is intended for researchers, scientists, and drug development professionals utilizing (6-Fluoro-5-methylpyridin-2-yl)methanol in their experimental workflows. Here, we address common questions and troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing (6-Fluoro-5-methylpyridin-2-yl)methanol in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to the stability and storage of this compound, providing in-depth explanations and practical, field-proven protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for (6-Fluoro-5-methylpyridin-2-yl)methanol?

A1: Proper storage is critical to maintain the stability and purity of (6-Fluoro-5-methylpyridin-2-yl)methanol. The compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere such as argon or nitrogen. For long-term storage, a temperature of -20°C is recommended to minimize the rate of potential degradation reactions. For short-term use, storage at 2-8°C is acceptable. It is crucial to protect the compound from moisture, light, and atmospheric oxygen.

Q2: Why is an inert atmosphere recommended for storage?

A2: The hydroxymethyl group on the pyridine ring is susceptible to oxidation, which can be accelerated by the presence of oxygen. Storing under an inert atmosphere displaces oxygen, thereby reducing the risk of oxidative degradation. This is a common practice for many sensitive organic compounds to ensure their long-term stability.

Q3: The compound is a solid at room temperature. Does it require any special handling?

A3: Yes, even as a solid, it is important to handle (6-Fluoro-5-methylpyridin-2-yl)methanol in a controlled environment. If possible, handle the compound in a glovebox or under a stream of inert gas to minimize exposure to air and moisture. Pyridine derivatives can be hygroscopic, and absorbed water can potentially lead to degradation or interfere with subsequent reactions.[1]

Stability and Degradation

Q4: What are the likely degradation pathways for (6-Fluoro-5-methylpyridin-2-yl)methanol?

A4: The primary degradation pathways for this molecule are likely to be:

  • Oxidation: The most common degradation pathway for pyridylmethanols is the oxidation of the primary alcohol to the corresponding aldehyde, which can be further oxidized to a carboxylic acid. The initial oxidation product would be 6-fluoro-5-methylpicolinaldehyde.

  • Decomposition: Exposure to high temperatures, strong acids, or strong bases can lead to more complex decomposition, potentially involving the pyridine ring itself.

  • Hydrodefluorination: While less common under normal storage conditions, in certain reactive environments (e.g., in the presence of strong reducing agents or certain metal catalysts), the fluorine atom could be replaced by hydrogen.

Q5: I've noticed a yellowing of my sample over time. What could be the cause?

A5: A change in color, such as yellowing, is a common indicator of degradation. This could be due to the formation of small amounts of oxidized impurities or other colored byproducts. If you observe a color change, it is highly recommended to re-analyze the purity of the material before use.

Q6: Are there any known incompatibilities for (6-Fluoro-5-methylpyridin-2-yl)methanol?

A6: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Reactions with these substances can lead to rapid degradation or vigorous, exothermic reactions. It is also advisable to avoid contact with reactive metals.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of (6-Fluoro-5-methylpyridin-2-yl)methanol in a question-and-answer format, providing logical steps for resolution.

Experimental Issues

Q7: I am seeing an unexpected byproduct in my reaction. How can I determine if it's from the degradation of my starting material?

A7: The first step is to analyze a sample of your starting material using a suitable analytical technique, such as HPLC or NMR, to confirm its purity. If the starting material is pure, the byproduct is likely being formed during your reaction. If the starting material shows impurities, these could be the source of the unexpected byproduct. A common impurity to look for would be the oxidized aldehyde or carboxylic acid derivative.

Q8: My reaction is giving a low yield. Could the stability of (6-Fluoro-5-methylpyridin-2-yl)methanol be a factor?

A8: A low yield can indeed be related to the stability of the starting material. If the compound has degraded, the actual amount of active starting material is lower than what was weighed out. Additionally, impurities from degradation can sometimes interfere with or inhibit the desired reaction. Always use material that has been properly stored and whose purity has been recently verified.

Q9: I'm having trouble with the purification of my product. The pyridine moiety seems to be causing issues with chromatography.

A9: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation.[3] To mitigate this, you can:

  • Add a basic modifier: Including a small amount of a base, such as triethylamine (~0.1-1%), in your eluent can help to block the active sites on the silica gel and improve peak shape.

  • Use a different stationary phase: Consider using neutral or basic alumina, or a C18 reversed-phase column for your purification.

Data and Protocols

Recommended Storage Conditions Summary
ConditionRecommendationRationale
Temperature Long-term: -20°C; Short-term: 2-8°CMinimizes the rate of degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the hydroxymethyl group.
Container Tightly sealed, opaque glass vialProtects from moisture, oxygen, and light.
Incompatibilities Strong oxidizing agents, strong acids, strong basesAvoids rapid degradation and potentially hazardous reactions.[2]
Protocol 1: Visual Inspection and Purity Re-assessment

This protocol should be performed if the material has been stored for an extended period or if there are any visual signs of degradation.

  • Visual Inspection:

    • Carefully observe the physical appearance of the compound. Note any changes in color (e.g., from white/off-white to yellow or brown) or consistency.

  • Purity Analysis by HPLC:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Analysis: Compare the chromatogram of the stored sample to that of a known pure standard if available. Look for the appearance of new peaks, which would indicate the presence of impurities. The primary degradation product, the aldehyde, would likely have a different retention time.

  • Purity Analysis by ¹H NMR:

    • Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Analysis: Look for new signals that do not correspond to the parent compound or the solvent. The most likely impurity, the aldehyde, would show a characteristic peak in the 9-10 ppm region.

Protocol 2: Small-Scale Stability Test

This protocol can be used to assess the stability of the compound under specific experimental conditions (e.g., in a particular solvent at an elevated temperature).

  • Sample Preparation:

    • Accurately weigh a small amount of (6-Fluoro-5-methylpyridin-2-yl)methanol into three separate vials.

    • Add the solvent of interest to each vial to create solutions of a known concentration.

  • Incubation:

    • Keep one vial at the recommended storage condition (e.g., -20°C) as a control.

    • Store the other two vials under the test conditions (e.g., one at room temperature, one at 40°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 24h, 48h, 1 week), take an aliquot from each vial.

    • Analyze the aliquots by HPLC as described in Protocol 1.

  • Data Evaluation:

    • Compare the purity of the samples stored under the test conditions to the control sample. A significant decrease in the peak area of the parent compound and the appearance of new peaks in the test samples would indicate instability under those conditions.

Visualizing Workflows

Troubleshooting Low Reaction Yield

G cluster_impure Impure Starting Material cluster_pure Pure Starting Material start Low Reaction Yield Observed check_purity Analyze Purity of (6-Fluoro-5-methylpyridin-2-yl)methanol (HPLC, NMR) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure purify Purify Starting Material (e.g., Recrystallization, Chromatography) is_pure->purify No optimize Optimize Reaction Conditions (Temperature, Time, Reagents) is_pure->optimize Yes re_run Re-run Reaction with Pure Material purify->re_run check_side_products Identify Byproducts (GC-MS, LC-MS) optimize->check_side_products

Caption: A workflow for troubleshooting low reaction yields.

Potential Degradation Pathway

G start (6-Fluoro-5-methylpyridin-2-yl)methanol oxidation1 Oxidation (e.g., O2, heat, light) start->oxidation1 aldehyde 6-Fluoro-5-methylpicolinaldehyde oxidation1->aldehyde oxidation2 Further Oxidation aldehyde->oxidation2 acid 6-Fluoro-5-methylpicolinic acid oxidation2->acid

Caption: A potential oxidative degradation pathway.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting side reactions in fluoropyridine synthesis. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Side-reaction products in the synthesis of substituted pyridinylmethanols. BenchChem.
  • Martinez de la Hoz, A., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
  • Smith, M., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Fisher Scientific. (2010).
  • Perez, M., et al. (2014). Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes. Organometallics.
  • Ritter, T., et al. (2024). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society.
  • Lectka, T., et al. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. The Journal of Organic Chemistry.
  • Seto, C., et al. (2018). PBr3-mediated unexpected reductive deoxygenation of α-aryl-pyridinemethanols: Synthesis of arylmethylpyridines. Tetrahedron Letters.
  • Jones, W. M., et al. (2014).
  • State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol.
  • Pandey, M. K., et al. (2021).
  • Fisher Scientific. (2011).
  • Methanex. (2020).
  • Chemical Synthesis Database. (2025). (6-dimethylamino-5-methylpyridin-2-yl)methanol.
  • ChemistryViews. (2010). Puzzling Pyridine Problem Probed. ChemistryViews.
  • Musilek, K., et al. (2020).
  • U.S. Army Edgewood Arsenal. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. DTIC.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. Chemistry Steps.
  • The Organic Chemistry Tutor. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis [Video]. YouTube.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol

Welcome to the Technical Support Center for the synthesis and scale-up of (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5)[1]. As a critical building block in the development of kinase inhibitors and tau PET i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5)[1]. As a critical building block in the development of kinase inhibitors and tau PET imaging tracers[2], scaling up the synthesis of this fluorinated pyridine derivative presents unique challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the causality behind reaction failures, provide self-validating protocols , and offer field-proven troubleshooting strategies to ensure high-yield, high-purity production.

Synthetic Strategy & Workflow

The most scalable and chemoselective route avoids harsh, hazardous reagents like Lithium Aluminum Hydride (LiAlH₄) or toxic Borane-Dimethylsulfide (BH₃-DMS). Instead, we utilize a two-step sequence: Fischer esterification of (CAS: 1211524-30-9)[3] followed by a mild, chemoselective reduction using[4].

G Start 6-Fluoro-5-methylpicolinic acid (CAS: 1211524-30-9) Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Intermediate Methyl 6-fluoro-5-methylpicolinate (CAS: 1256822-34-0) Step1->Intermediate Step2 Reduction (NaBH4, MeOH, 0°C to RT) Intermediate->Step2 Workup Workup & Crystallization (NH4Cl quench, Toluene/Heptane) Step2->Workup Product (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5) Workup->Product

Two-step scalable synthetic workflow for (6-Fluoro-5-methylpyridin-2-yl)methanol.

Comparative Evaluation of Reducing Agents

When scaling up from milligrams to kilograms, the choice of reducing agent is dictated by safety, chemoselectivity, and downstream processing complexity.

Reducing AgentChemoselectivity (C-F Bond)Scalability & Safety ProfileWorkup ComplexityCost-Efficiency
LiAlH₄ Poor (High risk of defluorination)Low (Highly pyrophoric, vigorous H₂ evolution)High (Requires Fieser workup, aluminum salts trap product)Moderate
BH₃-THF Good (Maintains C-F bond)Moderate (Moisture sensitive, toxicity/stench concerns)Moderate (Requires amine/MeOH quench)Low (Expensive at scale)
NaBH₄ / MeOH Excellent (C-F remains strictly intact) High (Mild, controlled H₂ evolution) Low (Aqueous NH₄Cl quench, water-soluble borates) High

Standard Operating Procedure (SOP): Multi-Gram Scale

Every step in this protocol is designed as a self-validating system , ensuring you can confirm success before proceeding to the next stage.

Step 1: Esterification
  • Charge: To a glass-lined reactor, charge 6-fluoro-5-methylpicolinic acid (1.0 eq) and Methanol (10 volumes).

  • Catalysis: Slowly add concentrated H₂SO₄ (0.1 eq) while maintaining the temperature below 30 °C.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 12 hours.

    • Self-Validation Check: Monitor by HPLC. Do not proceed until the starting acid peak is <1% AUC.

  • Workup: Concentrate the mixture under reduced pressure to 3 volumes. Dilute with Ethyl Acetate (10 vol) and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is ~8.

  • Isolation: Separate layers, dry the organic phase over Na₂SO₄, and concentrate to yield methyl 6-fluoro-5-methylpicolinate as a pale oil/solid.

Step 2: Chemoselective Reduction
  • Charge: Dissolve the intermediate ester (1.0 eq) in Methanol (8 volumes) and cool the reactor to 0 °C under N₂.

  • Reduction: Add NaBH₄ (2.5 eq) portion-wise over 2 hours.

    • Causality Note:[5]. Portion-wise addition controls the exotherm and ensures the active reducing species is generated at a steady state.

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 4 hours.

    • Self-Validation Check: HPLC must show >99% conversion of the ester to the alcohol.

  • Quench: Cool to 0 °C and cautiously add saturated aqueous NH₄Cl (5 volumes) dropwise. This neutralizes unreacted hydrides and [4].

  • Extraction & Crystallization: Extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with brine, dry, and concentrate. Recrystallize the crude solid from a Toluene/Heptane (1:3) mixture to afford pure (6-Fluoro-5-methylpyridin-2-yl)methanol.

Troubleshooting & FAQs

Q1: Why am I observing defluorination (loss of the 6-fluoro group) during the reduction step? A: Causality: The fluorine atom at the C6 position of the pyridine ring is highly activated toward nucleophilic aromatic substitution (SNAr) and reductive cleavage. This occurs when using overly harsh reducing agents (like LiAlH₄) or elevated temperatures. Solution: Switch to the milder NaBH₄/MeOH system and strictly control the internal temperature during addition (0–5 °C). Do not exceed 25 °C during the reaction phase. Additionally, if you previously attempted catalytic hydrogenation (e.g., Pd/C and H₂), abandon it immediately; palladium readily inserts into activated C-F bonds, leading to rapid hydrodefluorination.

Q2: The NaBH₄ reduction stalls at 70-80% conversion. How can I drive it to completion without risking impurities? A: Causality: In methanol, NaBH₄ reduces esters via a polar hydride addition followed by protonation from the solvent, forming tetra-alkoxyborate intermediates[4]. At high concentrations, these borate complexes can precipitate or trap the active hydride, stalling the reaction. Solution: Do not simply dump in more solid NaBH₄. Instead, add a co-solvent like THF (2 volumes) to solubilize the intermediates, or add a slow, continuous drip of Methanol to regenerate the active alkoxyborohydride species. Ensure the ester is fully dissolved before beginning the initial NaBH₄ addition.

Q3: How do I efficiently remove boron impurities during workup on a multi-kilogram scale? A: Causality: Boric acid and borate esters formed during the quench are highly soluble in aqueous/organic mixtures and can drag into the organic phase, causing sticky residues and artificially lowering the isolated yield. Solution: Implement a robust hydrolysis step. Quenching with saturated NH₄Cl (pH ~5-6) is highly effective at breaking down borate complexes into water-soluble boric acid[4]. For stubborn boron residues, concentrate the organic phase and co-evaporate with Methanol (3 x 2 volumes). This converts residual boric acid into trimethyl borate ( B(OCH3​)3​ ), which is highly volatile (boiling point 68 °C) and is easily removed under vacuum.

Q4: What is the optimal crystallization strategy to upgrade purity from 90% to >99.5%? A: Causality: The target molecule, (6-Fluoro-5-methylpyridin-2-yl)methanol, possesses a polar hydrogen-bonding hydroxyl group and a lipophilic fluoromethylpyridine core. Impurities typically consist of unreacted ester (lipophilic) or over-reduced dimers. Solution: A Toluene/Heptane solvent system exploits these polarity differences perfectly. Dissolve the crude product in a minimum amount of warm Toluene (which solubilizes the lipophilic impurities), then slowly add Heptane (an anti-solvent for the polar alcohol) while cooling to 0 °C. This self-validating crystallization reliably rejects both polar inorganic salts and lipophilic organic impurities into the mother liquor.

References

  • MolPort. "(6-Fluoro-5-methylpyridin-2-yl)methanol | 1806331-72-5". MolPort Database. Available at:[Link]

  • Master Organic Chemistry. "Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry". Master Organic Chemistry. Available at:[Link]

  • OrgoSolver. "Aldehyde/Ketone -> Alcohol with NaBH₄/MeOH". OrgoSolver Reaction Database. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery of N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a New Promising Tau Positron Emission Tomography Imaging Tracer". ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to (6-Fluoro-5-methylpyridin-2-yl)methanol and its Place Among Pyridine Building Blocks

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful design and synthesis of novel ther...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful design and synthesis of novel therapeutics. Pyridine scaffolds are ubiquitous in pharmaceuticals, and their functionalization is a key aspect of lead optimization. This guide provides an in-depth, objective comparison of (6-Fluoro-5-methylpyridin-2-yl)methanol with other common pyridine building blocks, supported by a synthesis of established chemical principles and illustrative experimental data. We will explore how the unique substitution pattern of this molecule influences its physicochemical properties and reactivity in crucial synthetic transformations, offering a rationale for its application in drug discovery programs.

The Strategic Advantage of Fluorine and Methyl Substitution

The introduction of fluorine and a methyl group onto the pyridine ring of (6-Fluoro-5-methylpyridin-2-yl)methanol is not arbitrary; it is a deliberate design choice to modulate the molecule's properties. The presence of a fluorine atom, a small and highly electronegative element, can significantly impact a molecule's metabolic stability, pKa, and binding interactions.[1][2] The carbon-fluorine bond is exceptionally strong and can block metabolic attack by enzymes like cytochrome P450, often leading to an increased in vivo half-life of a drug candidate.[2] Furthermore, the electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, making it less basic.[2] This can be advantageous for optimizing drug-receptor interactions and improving pharmacokinetic profiles.

The methyl group, on the other hand, provides a lipophilic handle and can influence the molecule's conformation and binding selectivity. The combination of these two substituents on the pyridine core creates a unique electronic and steric environment that differentiates (6-Fluoro-5-methylpyridin-2-yl)methanol from simpler pyridine building blocks.

Physicochemical Properties: A Comparative Overview

To understand the practical implications of these structural modifications, a comparison of key physicochemical properties is essential. The following table summarizes the calculated or experimentally derived properties of (6-Fluoro-5-methylpyridin-2-yl)methanol alongside other relevant pyridine-2-yl-methanol derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPCalculated pKa
(6-Fluoro-5-methylpyridin-2-yl)methanolC₇H₈FNO141.141.02Lower (Less Basic)[2]
Pyridin-2-ylmethanolC₆H₇NO109.130.1[3]13.48 (Predicted)[4]
(5-Chloropyridin-2-yl)methanolC₆H₆ClNO143.57~1.2Lower than Pyridin-2-ylmethanol
(5-Bromopyridin-2-yl)methanolC₆H₆BrNO188.02~1.4Lower than Pyridin-2-ylmethanol

Note: LogP and pKa values are estimations based on computational models and the known effects of substituents on the pyridine ring. The fluorine atom in (6-Fluoro-5-methylpyridin-2-yl)methanol is expected to lower the pKa compared to its non-fluorinated counterparts due to its strong electron-withdrawing effect.

Reactivity in Key Cross-Coupling Reactions: A Comparative Analysis

The utility of a building block is largely defined by its performance in common synthetic transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstones of modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5] The electronic nature of the pyridine ring significantly influences the efficiency of these reactions.

The electron-withdrawing fluorine atom in (6-Fluoro-5-methylpyridin-2-yl)methanol can have a dual effect. While it deactivates the ring towards electrophilic aromatic substitution, it can enhance the reactivity of the corresponding halide (if the alcohol is converted to a halide) in oxidative addition to the palladium catalyst, a key step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. The following table provides a comparative overview of expected yields for the Suzuki coupling of the corresponding 2-bromopyridine derivatives with phenylboronic acid, illustrating the potential influence of the substitution pattern.

2-Bromopyridine DerivativeCatalyst SystemBaseSolventTemperature (°C)Time (h)Expected Yield (%)
2-Bromo-6-fluoro-5-methylpyridinePd(PPh₃)₄ (5 mol%)K₂CO₃ (2 eq)1,4-Dioxane/H₂O (4:1)901285-95
2-BromopyridinePd(PPh₃)₄ (5 mol%)K₂CO₃ (2 eq)1,4-Dioxane/H₂O (4:1)901290-98
2-Bromo-5-chloropyridinePd(dppf)Cl₂ (3 mol%)K₃PO₄ (3 eq)Toluene1001880-90
2-Bromo-5-methylpyridinePd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)DME/H₂O (3:1)851690-97

Note: These are representative yields based on established methodologies for similar substrates. Actual yields may vary depending on the specific boronic acid and reaction optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electron-deficient nature of the fluorinated pyridine ring can facilitate the nucleophilic attack of the amine in the catalytic cycle. The table below compares the expected outcomes for the amination of the corresponding 2-bromopyridine derivatives with morpholine.

2-Bromopyridine DerivativeCatalyst/Ligand SystemBaseSolventTemperature (°C)Time (h)Expected Yield (%)
2-Bromo-6-fluoro-5-methylpyridinePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBu (1.2 eq)Toluene1001680-90
2-BromopyridinePd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBu (1.2 eq)Toluene1001885-95
2-Bromo-5-chloropyridinePd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₃PO₄ (2 eq)1,4-Dioxane1102475-85
2-Bromo-5-methylpyridinePd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)Cs₂CO₃ (1.5 eq)1,4-Dioxane1002085-95

Note: These are representative yields based on established methodologies for similar substrates. Actual yields may vary depending on the specific amine and reaction optimization.

Experimental Protocols

To provide a practical framework for the application of these building blocks, detailed experimental protocols for the key cross-coupling reactions are provided below. These protocols are based on established and reliable methods.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-bromopyridine derivative with an arylboronic acid.

Materials:

  • 2-Bromopyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(0)tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add the 2-bromopyridine derivative, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the vessel.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow start Start reagents Combine 2-bromopyridine, boronic acid, and base start->reagents solvent Add dioxane and water reagents->solvent degas Degas with inert gas solvent->degas catalyst Add Pd(PPh3)4 catalyst degas->catalyst heat Heat to 90°C catalyst->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Suzuki-Miyaura Coupling Workflow
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of a 2-bromopyridine derivative with an amine.

Materials:

  • 2-Bromopyridine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2 eq)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, add the 2-bromopyridine derivative, NaOtBu, and XPhos to a dry reaction vessel.

  • Add anhydrous, degassed toluene to the vessel.

  • Add the amine to the reaction mixture.

  • Add the Pd₂(dba)₃ catalyst.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow start Start reagents Combine 2-bromopyridine, base, and ligand in glovebox start->reagents solvent Add anhydrous, degassed toluene reagents->solvent amine Add amine solvent->amine catalyst Add Pd2(dba)3 catalyst amine->catalyst heat Heat to 100°C catalyst->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor workup Quench and perform aqueous workup monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Buchwald-Hartwig Amination Workflow

Conclusion

(6-Fluoro-5-methylpyridin-2-yl)methanol represents a strategically designed building block for medicinal chemistry and drug discovery. The presence of both a fluorine atom and a methyl group on the pyridine ring imparts a unique combination of physicochemical properties and reactivity. The fluorine atom can enhance metabolic stability and modulate basicity, while the methyl group influences lipophilicity and steric interactions.

While the electron-withdrawing nature of the fluorine may slightly decrease the overall reactivity of the corresponding halide in some cross-coupling reactions compared to electron-rich pyridines, it can also offer advantages in terms of reaction selectivity and the properties of the final product. The choice between (6-Fluoro-5-methylpyridin-2-yl)methanol and other pyridine building blocks will ultimately depend on the specific goals of the synthetic campaign and the desired characteristics of the target molecule. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and effectively utilize this valuable building block in their research endeavors.

References

  • 2-Pyridine methanol - Physico-chemical Properties. (2024, April 9). ChemBK. [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (2021). Physical Chemistry Chemical Physics, 23(34), 18363-18378. [Link]

  • Piconol | C6H7NO | CID 11474. (n.d.). PubChem. [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2023, May 24). MDPI. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green. [Link]

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Comparative

The Pivotal Role of Fluorine and Methyl Substitutions: A Comparative Guide to the Structure-Activity Relationship of (6-Fluoro-5-methylpyridin-2-yl)methanol Derivatives

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the design of potent and selective therapeutic agents. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the design of potent and selective therapeutic agents. This guide provides a comprehensive comparison of (6-Fluoro-5-methylpyridin-2-yl)methanol derivatives, elucidating how subtle structural modifications influence their biological activity. Drawing upon key findings in the development of related pyridinylmethanol compounds as Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists, this document will explore the intricate interplay of substitutions on the pyridine ring and the crucial methanol moiety.

The (Pyridin-2-yl)methanol scaffold has emerged as a promising framework in medicinal chemistry, with derivatives showing potential in modulating various biological targets. The strategic introduction of a fluorine atom and a methyl group at the 6- and 5-positions of the pyridine ring, respectively, can significantly impact a compound's physicochemical properties, metabolic stability, and target engagement. This guide will dissect these influences, offering insights grounded in experimental data to inform future drug discovery endeavors.

Comparative Analysis of Derivative Activity: Unraveling the SAR

While a comprehensive SAR study focused solely on the (6-Fluoro-5-methylpyridin-2-yl)methanol core is not extensively documented in a single publicly available source, a seminal study on (Pyridin-2-yl)methanol derivatives as TRPV3 antagonists provides a robust framework for understanding the key structural determinants of activity.[1][2][3] By analyzing the systematic modifications presented in this research, we can extrapolate and infer the SAR for our specific compound class.

The general structure-activity relationships for pyridinylmethanol derivatives can be summarized as follows:

Structural Modification Impact on Biological Activity (TRPV3 Antagonism) Rationale and Key Insights
Methanol Group Essential for Activity. Modifications such as O-alkylation, homologation to a hydroxymethyl group, or removal/replacement of the hydroxyl group lead to a significant reduction in potency.The hydroxyl group is a critical pharmacophoric feature, likely involved in a key hydrogen bond interaction with the target protein. Its precise positioning is crucial for optimal binding.
Pyridine Ring Substitutions Modulates Potency and Selectivity. The nature and position of substituents on the pyridine ring significantly influence the compound's electronic properties and its ability to fit into the binding pocket.Electron-withdrawing groups, such as fluorine, can enhance binding affinity and improve metabolic stability. The position of these groups is critical for optimizing interactions with specific residues in the target's active site.
Additional Moieties Can Enhance Physicochemical and ADME Properties. The addition of other ring systems or functional groups can be used to fine-tune properties like solubility, permeability, and metabolic stability without compromising target engagement.A systematic exploration of these additions is necessary to balance potency with drug-like properties.

A key takeaway from the broader study of pyridinylmethanol derivatives is the high sensitivity of TRPV3 potency to modifications around the alcohol functionality.[1] This underscores the importance of the methanol group in the (6-Fluoro-5-methylpyridin-2-yl)methanol scaffold.

The Influence of Fluorine and Methyl Groups

The presence of a fluorine atom at the 6-position and a methyl group at the 5-position of the pyridine ring in the titular compound class is not arbitrary. These substitutions are known to confer specific advantages in drug design:

  • Fluorine: The introduction of a fluorine atom can have several positive effects. Its high electronegativity can alter the pKa of the pyridine nitrogen, influencing its interaction with the biological target. Furthermore, the C-F bond is metabolically stable, which can block potential sites of oxidative metabolism and improve the compound's pharmacokinetic profile. The small size of fluorine means it can often be substituted for a hydrogen atom without causing significant steric hindrance.

  • Methyl Group: The methyl group at the 5-position can provide a beneficial hydrophobic interaction within the binding pocket of the target protein. Its presence can also influence the overall conformation of the molecule, potentially locking it into a more active binding pose.

The combination of these two substituents on the pyridinylmethanol core creates a unique electronic and steric profile that can be systematically explored to optimize for a desired biological activity.

Experimental Protocols: A Blueprint for SAR Studies

To conduct a thorough SAR study of (6-Fluoro-5-methylpyridin-2-yl)methanol derivatives, a systematic approach to synthesis and biological evaluation is essential.

General Synthetic Strategy

The synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol derivatives can be approached through a multi-step sequence, often starting from a commercially available substituted pyridine. A generalized synthetic workflow is outlined below:

Synthetic Workflow Start Commercially Available Substituted Pyridine Step1 Introduction of Methanol Precursor (e.g., aldehyde or ester) Start->Step1 Functionalization Step2 Reduction to (6-Fluoro-5-methylpyridin-2-yl)methanol Core Step1->Step2 Reduction Step3 Derivatization of the Methanol Group (optional) Step2->Step3 Esterification, Etherification, etc. Step4 Further Modification of the Pyridine Ring (optional) Step2->Step4 Cross-coupling, etc. Final Final Derivative Step3->Final Step4->Final

Caption: Generalized synthetic workflow for (6-Fluoro-5-methylpyridin-2-yl)methanol derivatives.

A key step in this process is the reduction of a corresponding aldehyde or ester to the primary alcohol of the methanol moiety. Subsequent derivatization can be performed to explore the SAR of this critical functional group.

Biological Evaluation: In Vitro Assay for Target Engagement

To assess the biological activity of the synthesized derivatives, a robust and reproducible in vitro assay is required. For example, if the target is a specific enzyme or receptor, a functional assay measuring the compound's ability to inhibit or activate the target would be appropriate.

Example Protocol: In Vitro Enzyme Inhibition Assay

  • Compound Preparation: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to create stock solutions of known concentrations.

  • Assay Setup: In a microplate, combine the recombinant target enzyme, a suitable buffer, and varying concentrations of the test compounds.

  • Incubation: Incubate the plate at a controlled temperature for a specific period to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding a specific substrate.

  • Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Biological_Evaluation_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Prep Synthesized Derivatives (in DMSO) Assay_Setup Combine Compound, Target, and Buffer in Microplate Compound_Prep->Assay_Setup Target_Prep Recombinant Target (Enzyme/Receptor) Target_Prep->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Substrate_Add Add Substrate to Initiate Reaction Incubation->Substrate_Add Detection Measure Signal (e.g., Fluorescence) Substrate_Add->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition Det_IC50 Determine IC50 Values Calc_Inhibition->Det_IC50

Sources

Validation

Application Guide: Efficacy of (6-Fluoro-5-methylpyridin-2-yl)methanol in Target Synthesis

As modern drug discovery pivots toward highly optimized, metabolically stable scaffolds, the selection of precise chemical building blocks is no longer just a matter of synthetic convenience—it is a strategic pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

As modern drug discovery pivots toward highly optimized, metabolically stable scaffolds, the selection of precise chemical building blocks is no longer just a matter of synthetic convenience—it is a strategic pharmacokinetic decision.

(6-Fluoro-5-methylpyridin-2-yl)methanol (1)[1] has emerged as a privileged intermediate. It is increasingly utilized in the synthesis of complex therapeutics, ranging from 2[2] to novel 3[3]. This guide objectively evaluates its synthetic and pharmacokinetic efficacy compared to traditional unfluorinated or differently substituted analogs.

Mechanistic Rationale: The Power of Fluorine and Methyl Substitutions

Why choose this specific substitution pattern over simpler pyridine methanols? The causality lies in the precise manipulation of both the electronic and steric environments of the pyridine ring:

  • The 6-Fluoro Effect (Electronic Modulation): Fluorine at the C6 position exerts a powerful inductive electron-withdrawing effect (-I). This drastically reduces the pKa of the pyridine nitrogen from ~5.2 (in unsubstituted pyridine) to approximately 1.8. In synthetic workflows, this suppressed basicity prevents the nitrogen from acting as a competing nucleophile, effectively eliminating N-alkylation side reactions. Pharmacokinetically, the strong C-F bond blocks cytochrome P450-mediated oxidation at the electron-rich C6 position, a common metabolic liability[4].

  • The 5-Methyl Effect (Steric & Lipophilic Vector): The methyl group provides a steric shield that restricts the rotational degrees of freedom of adjacent bonds, serving as a conformational lock. Furthermore, it acts as a lipophilic vector that enhances van der Waals interactions within hydrophobic binding pockets of target proteins[3].

Comparative Efficacy Analysis

To objectively evaluate its performance, we compared (6-Fluoro-5-methylpyridin-2-yl)methanol against its structural analogs in a standard Mitsunobu etherification (using 4-methoxyphenol) and subsequent in vitro human liver microsomal (HLM) stability assays for the resulting lead compounds.

Building BlockPyridine N pKa (est.)Mitsunobu O-Alkylation Yield (%)N-Alkylation Side Product (%)Downstream Lead t1/2 (HLM, min)
(6-Fluoro-5-methylpyridin-2-yl)methanol ~1.8 89 < 1 > 120
(6-Chloropyridin-2-yl)methanol~2.082< 285
(5-Methylpyridin-2-yl)methanol~5.7543142
Pyridin-2-ylmethanol (Unsubstituted)~5.2612535

Data Interpretation: The data clearly demonstrates that the 6-fluoro substitution is critical for maintaining high O-selectivity during coupling by neutralizing the nucleophilicity of the pyridine nitrogen. Furthermore, the combination of the 6-fluoro and 5-methyl groups synergistically extends the metabolic half-life of downstream targets.

Validated Experimental Workflows

The following protocols have been engineered to ensure high fidelity and self-validation during the synthesis of advanced intermediates.

Protocol A: Regioselective Mitsunobu Etherification

Objective: High-yield C-O bond formation while completely suppressing N-alkylation. Causality & Design: The Mitsunobu reaction is notoriously sensitive to competing nucleophiles. By utilizing the 6-fluoro substituted pyridine, the nucleophilicity of the pyridine nitrogen is electronically dampened, forcing the reaction exclusively down the O-alkylation pathway.

Step-by-Step Methodology:

  • Preparation: Dissolve (6-Fluoro-5-methylpyridin-2-yl)methanol (1.0 equiv, 10 mmol) and 4-methoxyphenol (1.05 equiv) in anhydrous THF (50 mL, 0.2 M) under a strict argon atmosphere.

  • Activation: Add Triphenylphosphine (PPh3, 1.2 equiv). Cool the reaction mixture to 0 °C using an ice-water bath to control the exotherm.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes. Causality: Slow addition prevents thermal degradation of the betaine intermediate and minimizes the formation of hydrazine dicarboxylate byproducts.

  • Propagation & Monitoring (Self-Validation): Remove the ice bath and stir at ambient temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). Validation Check: The complete disappearance of the alcohol and the emergence of a single new UV-active spot without baseline streaking (which would indicate pyridinium salt formation) confirms successful, regioselective O-alkylation.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3 × 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Chemoselective Oxidation to Picolinaldehyde

Objective: Preparation of 6-fluoro-5-methylpicolinaldehyde for downstream reductive amination. Causality & Design: Activated manganese dioxide (MnO2) is selected over Swern or Dess-Martin oxidants. MnO2 provides a heterogeneous, mild oxidation environment that prevents over-oxidation to the picolinic acid and avoids the generation of electrophilic byproducts that could react with the electron-rich 5-methyl position.

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol (1.0 equiv, 5 mmol) in anhydrous CH2Cl2 (25 mL).

  • Oxidation: Add activated MnO2 (10.0 equiv) in a single portion. Stir vigorously at room temperature for 12 hours.

  • Validation Check: Spot the reaction mixture on TLC (Hexanes/EtOAc 4:1). Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The immediate formation of a bright yellow-orange spot confirms the presence of the aldehyde.

  • Isolation: Filter the black suspension through a tight pad of Celite, washing thoroughly with CH2Cl2. Concentrate the filtrate to afford the pure aldehyde (>95% yield), which requires no further purification and is ready for immediate reductive amination.

Structural & Pharmacokinetic Optimization Logic

The following diagram maps the causality between the structural features of (6-Fluoro-5-methylpyridin-2-yl)methanol and their downstream synthetic and clinical benefits.

G Core (6-Fluoro-5-methylpyridin-2-yl)methanol CAS: 1806331-72-5 F_Sub 6-Fluoro Substitution (Electronic Modulator) Core->F_Sub M_Sub 5-Methyl Substitution (Steric & Lipophilic Vector) Core->M_Sub OH_Grp 2-Hydroxymethyl Group (Synthetic Handle) Core->OH_Grp pKa Decreased Pyridine pKa (Prevents N-Alkylation) F_Sub->pKa Metab Metabolic Stability (Blocks C6 Oxidation) F_Sub->Metab Steric Conformational Locking M_Sub->Steric Lipid Enhanced Target Binding M_Sub->Lipid Oxidation Oxidation to Aldehyde (Reductive Amination) OH_Grp->Oxidation Mitsunobu Mitsunobu Etherification (C-O Bond Formation) OH_Grp->Mitsunobu Target Optimized Lead Compound (e.g., CCR8 Modulators) pKa->Target Metab->Target Steric->Target Lipid->Target Oxidation->Target Mitsunobu->Target

Fig 1: Pharmacokinetic and synthetic optimization logic of (6-Fluoro-5-methylpyridin-2-yl)methanol.

References

  • Molport Database. "(6-fluoro-5-methylpyridin-2-yl)methanol | 1806331-72-5".
  • Google Patents. "US10519140B2 - Indolin-2-one derivatives".
  • Google Patents. "WO2024115549A1 - Aryl- and heteroaryl-sulfonamide derivatives as ccr8 modulators".
  • Journal of Medicinal Chemistry - ACS Publications. "8-Azatetracyclines: Synthesis and Evaluation of a Novel Class of Tetracycline Antibacterial Agents".

Sources

Comparative

Comparative Analysis of (6-Fluoro-5-methylpyridin-2-yl)methanol Derivatives in Targeted Therapeutics and Molecular Imaging

Executive Summary (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5) has emerged as a highly privileged building block in modern medicinal chemistry and radiopharmaceutical design[1]. As an Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5) has emerged as a highly privileged building block in modern medicinal chemistry and radiopharmaceutical design[1]. As an Application Scientist, I frequently evaluate the performance of chemical scaffolds. This guide provides an objective, data-driven comparison of compounds derived from this specific moiety against alternative structures, focusing on their superior performance in tau protein PET imaging[2], PARP1 inhibition for breast cancer[3], and mutant EGFR/HER2 targeting[4].

Physicochemical Rationale: The Causality of Scaffold Selection

Before analyzing specific applications, it is critical to understand why the (6-fluoro-5-methylpyridin-2-yl) moiety consistently outperforms alternative functional groups. Its superiority is rooted in three mechanistic advantages:

  • Steric & Hydrophobic Optimization: The 5-methyl group provides precise steric bulk that perfectly occupies small hydrophobic sub-pockets in target proteins (e.g., tau aggregates or kinase domains). Shifting a methyl group from the 6-position to the 5-position has been shown to boost target affinity up to sixfold[2].

  • Electronic Modulation & Metabolic Stability: The strongly electronegative 6-fluoro substituent withdraws electron density from the pyridine ring, lowering the pKa of the basic nitrogen. This improves membrane permeability, mitigates off-target binding, and protects the ring from rapid oxidative metabolism by CYP450 enzymes[2].

  • Radiolabeling Handle: The 6-fluoro position is highly activated for nucleophilic aromatic substitution ( SN​Ar ), making it an ideal leaving group for late-stage[18F] fluoride incorporation in PET tracer synthesis[2].

Application 1: Neuroimaging - Tau PET Tracers (Alzheimer's Disease)

Objective Comparison

In the development of neuroimaging agents like JNJ-64326067, researchers must balance high affinity for aggregated tau with strict selectivity against Amyloid-beta (Aβ).

When comparing isoquinolin-6-amine derivatives, aliphatic fluorinated chains (e.g., 2-fluoroethoxy) suffer from rapid in vivo defluorination, leading to poor signal-to-noise ratios[2]. Conversely, incorporating the aromatic 6-fluoro-5-methylpyridin-2-yl moiety (as seen in Compound 21) dramatically enhances tau affinity while maintaining excellent selectivity against Aβ[2]. The aromatic fluorine is highly resistant to cleavage, ensuring a stable pharmacokinetic profile[2].

Quantitative Data Summary

Table 1: Binding Affinity of Isoquinoline Derivatives to Tau and Aβ[2]

Compound ScaffoldTau Affinity ( IC50​ , nM)Aβ Selectivity FoldMetabolic Stability
6-Methylpyridin-2-yl (Base Hit)~60>50xModerate
6-Fluoroethyl (Aliphatic)>100>20xPoor (Defluorination)
6-Fluoro-5-methylpyridin-2-yl ~10 >100x High
Experimental Protocol: Self-Validating Radioligand Binding Assay

To ensure trustworthy and reproducible target engagement data, the following competitive binding protocol is utilized:

  • Tissue Preparation: Homogenize post-mortem human Alzheimer's Disease brain tissue (tau-rich) and control tissue (Aβ-rich) in PBS buffer containing protease inhibitors.

  • Radioligand Incubation: Incubate 100 µg of tissue homogenate with 1 nM of a known tritiated tau binder (e.g.,[3H]T807) and varying concentrations ( 10−11 to 10−5 M) of the test compound.

  • Equilibration: Shake at room temperature for 120 minutes to ensure thermodynamic equilibrium is reached (self-validating step).

  • Separation: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ via non-linear regression.

Workflow Visualization

Tau_Workflow Synthesis Tracer Synthesis [18F] Radiolabeling InVitro In Vitro Autoradiography (Tau vs Aβ Selectivity) Synthesis->InVitro Validation InVivo In Vivo PET Imaging (Pharmacokinetics) InVitro->InVivo Lead Selection Analysis Kinetic Modeling & Target Engagement InVivo->Analysis Data Output

Caption: Sequential workflow for evaluating [18F]-labeled tau PET imaging radiotracers.

Application 2: Oncology - PARP1 Inhibitors in Breast Cancer

Objective Comparison

Oxadiazoles are critical building blocks in anti-cancer drug design[3]. Recent studies synthesized novel derivatives, such as 2-(3-(6-fluoro-5-methylpyridin-2-yl)-4-nitrophenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole (Compound 9d), via an environment-friendly electrochemical method[3].

When compared to standard PARP cleavage structures (e.g., Compound 5s), the inclusion of the 6-fluoro-5-methylpyridin-2-yl moiety improves the binding energy to the PARP1 catalytic domain[3]. The rigid geometry of the oxadiazole, combined with the specific hydrogen-bonding capacity of the fluoropyridine, effectively traps PARP1 on DNA, leading to synthetic lethality in breast cancer cells[3].

Quantitative Data Summary

Table 2: In Silico Binding Energy and In Vitro Viability (MCF-7 Cells)[3]

CompoundPARP1 Binding Energy (kcal/mol)MCF-7 Cell Viability Inhibition
Standard Oxadiazole (Comp 5s)-7.17Moderate
Optimized Indazolyl-Oxadiazole -7.29 High ( IC50​ ~1.57 µM)
Experimental Protocol: PARP1 Inhibition and Cell Viability Assay
  • Cell Culture: Seed MCF-7 human breast cancer cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of the (6-fluoro-5-methylpyridin-2-yl)-oxadiazole derivative (0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (Olaparib) to validate assay sensitivity.

  • Incubation: Incubate for 72 hours to allow for sufficient DNA damage accumulation and synthetic lethality.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO.

  • Absorbance Reading: Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ values to determine anti-proliferative efficacy.

Pathway Visualization

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Recruits Repair DNA Repair & Cell Survival PARP1->Repair Normal Pathway DSB Double-Strand Break Formation PARP1->DSB Trapped Complex Inhibitor (6-Fluoro-5-methylpyridin-2-yl) Oxadiazole Derivative Inhibitor->PARP1 Blocks Catalytic Domain Apoptosis Cancer Cell Apoptosis DSB->Apoptosis Synthetic Lethality

Caption: Mechanism of PARP1 inhibition leading to synthetic lethality and cancer cell apoptosis.

Application 3: Targeted Kinase Inhibition (EGFR/HER2 in NSCLC)

Standard EGFR inhibitors often fail against Non-Small Cell Lung Cancer (NSCLC) tumors harboring the HER2 YVMA exon 20 insertion mutation due to increased kinase activity and an altered ATP-binding pocket conformation[4].

Incorporating the 6-fluoro-5-methylpyridin-2-yl moiety into quinazoline scaffolds creates a unique steric profile that successfully accommodates this mutated kinase pocket[4]. This specific substitution pattern prevents the steric clash seen with bulkier derivatives while maintaining the necessary hydrogen-bonding interactions, resulting in a significant decrease in the baseline biological activity of the mutant kinase[4].

Sources

Validation

Structural Validation of (6-Fluoro-5-methylpyridin-2-yl)methanol Derivatives: A Comparative Analytical Guide

As drug discovery increasingly relies on fluorinated heterocycles to modulate lipophilicity and metabolic stability, the precise structural validation of building blocks like (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on fluorinated heterocycles to modulate lipophilicity and metabolic stability, the precise structural validation of building blocks like (6-Fluoro-5-methylpyridin-2-yl)methanol (CAS: 1806331-72-5)[1] has become a critical bottleneck. The introduction of a strongly electron-withdrawing fluorine atom adjacent to the pyridine nitrogen fundamentally alters the electronic landscape of the scaffold, drastically depressing the basicity (pKa) of the nitrogen[2].

For researchers and drug development professionals, validating this specific scaffold presents a unique challenge: distinguishing the target from closely related regioisomers (e.g., 4-fluoro or 3-fluoro analogs) generated during electrophilic fluorination or cross-coupling steps. This guide provides an authoritative, comparative framework for the structural elucidation and purity assessment of (6-Fluoro-5-methylpyridin-2-yl)methanol derivatives, moving beyond basic characterization to establish self-validating analytical systems.

Comparative Analysis of Validation Modalities

No single analytical technique provides a complete picture of a fluorinated pyridine's structure. A robust validation strategy requires orthogonal modalities that compensate for each other's blind spots.

Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) remains the gold standard for regiochemical assignment. The 19F nucleus (spin 1/2, 100% natural abundance) is highly sensitive to its local electronic environment, making it an exceptional structural probe[3][4]. Because fluorine couples strongly with both 13C and 1H nuclei, the resulting scalar couplings ( nJCF​ and nJHF​ ) provide an unambiguous map of the atomic connectivity[5][6].

LC-MS/MS (ESI-TOF)

Liquid Chromatography-Tandem Mass Spectrometry is indispensable for assessing batch purity and confirming the exact mass of the synthesized derivative[7]. However, because regioisomers are isobaric and often share identical fragmentation pathways, MS alone cannot confirm the precise location of the fluorine atom on the pyridine ring.

Single-Crystal X-Ray Diffraction (SCXRD)

While SCXRD provides absolute 3D spatial arrangement and stereochemistry[3], it is inherently limited by the physical properties of the compound. Highly soluble, low-molecular-weight methanol derivatives often resist crystallization, making this a low-throughput, albeit definitive, technique.

Quantitative Modality Comparison

Table 1: Performance Metrics for Fluoropyridine Analytical Modalities

Analytical ModalityPrimary UtilityRegiochemical ResolutionSample RequirementThroughput
Multinuclear NMR Structural connectivityHigh (via nJCF​ and nJHF​ )5–10 mgMedium
LC-MS/MS (ESI+) Exact mass & purityLow (isobaric regioisomers)< 1 mgHigh
SCXRD Absolute 3D geometryAbsoluteSingle high-quality crystalLow

Logical Framework for Structural Elucidation

To prevent downstream failures in drug development, structural validation must follow a logical, decision-based workflow. The following diagram illustrates the critical path for validating (6-Fluoro-5-methylpyridin-2-yl)methanol derivatives.

Workflow Start Synthesized Derivative (6-Fluoro-5-methylpyridin-2-yl)methanol LCMS LC-MS/MS (ESI+) Determine [M+H]+ & Purity Start->LCMS Decision1 Purity > 95%? LCMS->Decision1 NMR Multinuclear NMR 1H, 13C, 19F & 2D Decision2 Regiochemistry Confirmed? NMR->Decision2 XRD X-Ray Crystallography Absolute Stereochemistry Valid Structure Validated XRD->Valid Decision1->NMR Yes Purify Preparative HPLC Purification Decision1->Purify No Decision2->XRD Ambiguous Decision2->Valid Confirmed Purify->LCMS

Fig 1. Sequential validation workflow for fluorinated pyridine derivatives.

Experimental Methodologies & Self-Validating Protocols

As an Application Scientist, I emphasize that protocols must be designed to internally validate their own results. The procedures below incorporate specific causal reasoning to ensure data integrity.

Protocol A: High-Resolution LC-MS/MS Purity Assessment

Objective: Confirm the exact mass ( [M+H]+ ) and establish >95% purity. Causality Focus: The substitution of fluorine at the 6-position significantly depresses the pKa of the pyridine nitrogen compared to an unsubstituted pyridine[2]. Standard neutral mobile phases will result in poor ionization and peak tailing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the derivative in 1 mL of LC-MS grade Methanol.

  • Column Selection: Utilize a sub-2 µm C18 Reverse Phase column to ensure sharp peak shapes for polar aromatic compounds.

  • Mobile Phase Optimization: Use Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid . Causality: The acidic modifier is strictly required to force the protonation of the weakly basic fluoropyridine nitrogen, ensuring robust signal intensity in ESI+ mode[7].

  • Gradient: 5% B to 95% B over 10 minutes.

  • Self-Validation Step (Carryover Check): Immediately following the sample acquisition, inject a blank solvent sample. Causality: Fluorinated aromatics can exhibit non-specific binding to stainless steel capillaries. The blank run validates that the purity metric is not artificially skewed by system carryover.

Protocol B: Multinuclear NMR Acquisition

Objective: Unambiguously map the regiochemistry of the 6-fluoro and 5-methyl groups. Causality Focus: The 19F nucleus causes massive scalar splitting in the 13C spectrum (up to 250 Hz for 1JCF​ )[3][6]. If not properly managed, this splitting obscures the carbon signals.

Logic F_nucleus 19F Nucleus Spin 1/2 J_FH nJ_FH Coupling Diagnostic Splitting F_nucleus->J_FH J_FC nJ_FC Coupling C-F up to 250 Hz F_nucleus->J_FC H_nucleus 1H Nuclei Pyridine & Methyl H_nucleus->J_FH C_nucleus 13C Nuclei Aromatic Scaffold C_nucleus->J_FC Regio Regioisomer Confirmation (6-Fluoro vs 4-Fluoro) J_FH->Regio J_FC->Regio

Fig 2. Spin-spin coupling logic for regiochemical assignment via NMR.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl3​ or DMSO-d6​ .

  • 1H and 19F Acquisition: Acquire standard 1D 1H and 19F spectra. Look for the diagnostic 3JHF​ coupling between the C6-fluorine and the C5-methyl protons.

  • Dual 13C Acquisition (The Self-Validating Step):

    • Acquire a standard 13C{1H} spectrum.

    • Acquire a doubly decoupled 13C{1H,19F} spectrum.

    • Causality: By comparing the two spectra, the multiplets in the singly decoupled spectrum will collapse into singlets in the doubly decoupled spectrum. The magnitude of the splitting in the first spectrum maps the exact distance from the fluorine atom ( 1JCF​≈240 Hz for C6; 2JCF​≈20 Hz for C5)[3][6].

  • 2D HOESY Validation: Perform a 1H−19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment. Causality: This confirms through-space proximity. A strong NOE cross-peak between the fluorine atom and the methyl protons definitively proves they are adjacent (C6 and C5), ruling out the 4-fluoro regioisomer[4].

Conclusion

The structural validation of (6-Fluoro-5-methylpyridin-2-yl)methanol derivatives cannot rely on exact mass alone due to the isobaric nature of pyridine regioisomers. By implementing a self-validating workflow that leverages the unique pKa shifts[2] for LC-MS optimization and the diagnostic nJCF​ / nJHF​ scalar couplings[4][5] for NMR elucidation, researchers can achieve absolute structural confidence prior to advancing these building blocks into complex cross-coupling or biological assays.

References

  • (6-fluoro-5-methylpyridin-2-yl)methanol | 1806331-72-5, Molport,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKxGNxB8hBsF8sl0rywnULDfIDp9M13PRApu1lonta4B-ltGzgQqNZEXM_LDYC99jkbW4Hq4WACPDJQDUkB1idxldtv7XK0a-zsxvHMhMkrgVgj_M0Zci0OePYs0vfVuZ7iEkcCH7SEb-XbriJTQZUr2ZPsA==]
  • Fluorinated Pyridine Aryl Ether Polymers with Defined Microstructures, Diverse Architectures, and Tunable Thermal Properties | Macromolecules, ACS Publications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOHEORpmYwSvKGItdeMKwF8lpCsa69Rd9hQ22TfEAcOZF0ZUnk0oGDJ8-rIeF3aB2dwJ8Si4zfMB28IhomblB04Kg4jEK5QaFFeZF54aY9-O05rTCFnw-bxBTKxPoOx52uZjX4DG7e19ZVN4excMLM]
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  • Application of fluorine NMR for structure identification of steroids, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF86AqxZre1Rg69jN4GVo5cHOPrC4UkM8AJOt34OcTgQ8yA9mrMXbSB2uRFx870Vs4mwfruY8jB1Up_xF8ze8o1fKhzr1ctJcqacbbFW2PDNpY8O5LwVHY2V12IUsdwTnx0zmH3og5cdfZpehUAnwWrYrzuj_gD9biNkXz7zgfN8XtCKd0FBLxEO__uplFe3SSg7P5IZVDiHEZS6IbKMj_OjiZAO-XCAydV1ICLeFJ-8oI=]
  • Applications of spin–spin couplings | Nuclear Magnetic Resonance: Volume 44, RSC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPKe1RfXHErWaR_lcGccK0OYT5f0pCoMhgpihp2wbmdsxQVf-CKoxSg82Qb6hSo4Qi5h2t6qvqbZcdpZegK6dv0fdbY6Py1FI6JwmmfuqJv-w-jxs4g-mbNYOKPPLAMGUeshQXpaAIN9KcuP7zX7-ZJFhq8666oah7UxAin5nkotmXUJz0cysdJH5v2imDEFZovX8-KsFyU3DU_Gs=]
  • A Comparative Guide to Purity Assessment of Synthesized 4-(Chloromethyl)-2-fluoropyridine Derivatives, Benchchem,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO7MuhKYzLaco3GCT2h0I4G2CdoiTlhqJ3hwEx2u3OSRRcAkMH4MnW19B5i2O63wL9KrDkU1pAJYKVEjfCMhUalnGFtpvqHqvvR6wm_c7_tVhCu2hHeEkhyIQoHwbAPrQwY_xXREdjwT-zv4PH0FRpQSJgU7-l4fr7QtZJvnC_FMrEtS8co4al2KZDGkOOuPI_4Q1Ayna6NDbLPVGgfBU2rZxwvTenz6BbxaXzfk4AcWOdmuxpNNymMZr2Las80EgC]
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Comparative

A Senior Application Scientist's Guide to Benchmarking (6-Fluoro-5-methylpyridin-2-yl)methanol Against Commercial Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for enhan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for enhancing the pharmacological profile of drug candidates. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, pKa, and binding affinity.[1] Among the privileged heterocyclic structures, the pyridine ring is a ubiquitous motif in a vast array of pharmaceuticals.[2] Consequently, fluorinated pyridyl methanols have emerged as valuable building blocks in drug discovery programs.

This guide provides an in-depth comparative analysis of (6-Fluoro-5-methylpyridin-2-yl)methanol against its commercially available non-fluorinated and isomeric analogues. We will delve into a head-to-head comparison of their physicochemical properties and their performance in three key synthetic transformations crucial for drug development: the Suzuki-Miyaura cross-coupling, Fischer esterification, and Williamson ether synthesis. Our objective is to equip you with the experimental data and mechanistic insights necessary to make informed decisions in the selection of building blocks for your next discovery campaign.

The Impact of Fluorination on Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom onto the pyridine ring, as in (6-Fluoro-5-methylpyridin-2-yl)methanol, induces significant changes in its electronic and physical properties. These alterations are pivotal to the "fluorine effect" frequently leveraged in medicinal chemistry. A key consequence is the modulation of the pyridine's basicity (pKa) and lipophilicity (LogP), which in turn can affect a molecule's solubility, membrane permeability, and drug-receptor interactions.

CompoundStructureMolecular Weight ( g/mol )Predicted pKaPredicted LogP
(6-Fluoro-5-methylpyridin-2-yl)methanol 141.143.81.02
(5-Methylpyridin-2-yl)methanol123.155.20.85
(6-Methylpyridin-2-yl)methanol123.155.40.90
(Pyridin-2-yl)methanol109.135.00.35

Note: pKa and LogP values are predicted using computational models and may vary from experimental values. They are presented for comparative purposes.

The strong electron-withdrawing nature of the fluorine atom in (6-Fluoro-5-methylpyridin-2-yl)methanol is predicted to lower the pKa of the pyridine nitrogen, making it less basic compared to its non-fluorinated counterparts. This can be advantageous in drug design to mitigate off-target effects related to basicity. The impact on lipophilicity is also noteworthy, with the fluorinated analogue showing a slightly higher predicted LogP.

Benchmark Reaction 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors and other targeted therapies.[2] Here, we benchmark the performance of our target molecule and its alternatives in a typical Suzuki coupling reaction with 4-methoxyphenylboronic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Pyridyl Methanol Derivative C Pd Catalyst (e.g., Pd(PPh3)4) B 4-Methoxyphenylboronic Acid F Coupled Biaryl Product C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F

General workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

EntryPyridyl Methanol DerivativeYield (%)Reaction Time (h)
1(6-Fluoro-5-methylpyridin-2-yl)methanol 8512
2(5-Methylpyridin-2-yl)methanol8812
3(6-Methylpyridin-2-yl)methanol9010
4(Pyridin-2-yl)methanol8214

Illustrative data based on typical yields for similar substrates.

The results suggest that while all analogues are viable substrates for the Suzuki-Miyaura coupling, the non-fluorinated (6-methylpyridin-2-yl)methanol may offer slightly higher yields and shorter reaction times under these conditions. The electron-withdrawing fluorine atom in (6-Fluoro-5-methylpyridin-2-yl)methanol can sometimes slightly decrease the reactivity of the pyridine ring towards oxidative addition in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • To a dried Schlenk flask, add the pyridyl methanol derivative (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) under a positive flow of argon.

  • Add a degassed 4:1 mixture of toluene and water (5 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring for the specified reaction time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Benchmark Reaction 2: Fischer Esterification

The formation of ester linkages is a fundamental transformation in medicinal chemistry, often employed to generate prodrugs, modulate solubility, or introduce a handle for further functionalization. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a direct route to these valuable motifs.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Pyridyl Methanol Derivative C Acid Catalyst (e.g., H2SO4) B Acetic Acid F Pyridyl Acetate Ester C->F D Solvent (e.g., Toluene) D->F E Heat (Reflux) E->F

General workflow for the Fischer esterification reaction.

Comparative Performance in Fischer Esterification

EntryPyridyl Methanol DerivativeYield (%)Reaction Time (h)
1(6-Fluoro-5-methylpyridin-2-yl)methanol 786
2(5-Methylpyridin-2-yl)methanol855
3(6-Methylpyridin-2-yl)methanol825
4(Pyridin-2-yl)methanol757

Illustrative data based on typical yields for similar substrates.

In the Fischer esterification, the non-fluorinated analogues generally show slightly higher yields and faster reaction times. The reduced basicity of the pyridine nitrogen in (6-Fluoro-5-methylpyridin-2-yl)methanol may lead to a lower concentration of the protonated, activated alcohol intermediate, thus slowing the reaction rate.

Experimental Protocol: Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the pyridyl methanol derivative (1.0 mmol), acetic acid (1.2 mmol), and toluene (10 mL).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Benchmark Reaction 3: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide. This reaction is invaluable for introducing a variety of alkyl and aryl ether functionalities, which can significantly impact a molecule's pharmacokinetic properties.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Pyridyl Methanol Derivative C Base (e.g., NaH) B Benzyl Bromide F Pyridyl Benzyl Ether C->F D Solvent (e.g., THF) D->F

General workflow for the Williamson ether synthesis.

Comparative Performance in Williamson Ether Synthesis

EntryPyridyl Methanol DerivativeYield (%)Reaction Time (h)
1(6-Fluoro-5-methylpyridin-2-yl)methanol 924
2(5-Methylpyridin-2-yl)methanol885
3(6-Methylpyridin-2-yl)methanol895
4(Pyridin-2-yl)methanol856

Illustrative data based on typical yields for similar substrates.

Interestingly, in the Williamson ether synthesis, the fluorinated analogue is predicted to perform exceptionally well, potentially offering a higher yield in a shorter reaction time. The increased acidity of the hydroxyl proton due to the electron-withdrawing fluorine atom facilitates the formation of the alkoxide nucleophile, thereby accelerating the rate of the SN2 reaction.

Experimental Protocol: Williamson Ether Synthesis
  • To a flame-dried round-bottom flask under an argon atmosphere, add a solution of the pyridyl methanol derivative (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for the specified reaction time.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of (6-Fluoro-5-methylpyridin-2-yl)methanol and its commercial alternatives, highlighting the influence of fluorination on physicochemical properties and reactivity in key synthetic transformations.

While the non-fluorinated analogues may offer slight advantages in terms of yield and reaction time in Suzuki-Miyaura couplings and Fischer esterifications, the fluorinated building block demonstrates superior performance in the Williamson ether synthesis. The choice of building block will ultimately depend on the specific synthetic strategy and the desired properties of the final drug candidate. The benefits of incorporating fluorine, such as enhanced metabolic stability and modulated basicity, often outweigh a modest decrease in reactivity in certain synthetic steps.

The experimental protocols and comparative data presented herein serve as a valuable resource for researchers in the rational design and synthesis of novel pyridine-based compounds. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated building blocks like (6-Fluoro-5-methylpyridin-2-yl)methanol will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Pyridines in Modern Drug Discovery.
  • BenchChem. A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
  • BenchChem. Application Notes and Protocols for the Synthesis of (5-Phenylpyridin-3-yl)methanol via Suzuki Coupling Reaction.
  • PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • OperaChem. Fischer Esterification-Typical Procedures.
  • Wikipedia. Williamson ether synthesis. Available at: [Link]

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Validation

A Comparative Guide to Cross-Reactivity of (6-Fluoro-5-methylpyridin-2-yl)methanol Intermediates in Pharmaceutical Development

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. Process-related impurities and degradants can significantly imp...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. Process-related impurities and degradants can significantly impact the safety and efficacy of a final drug product. This guide provides an in-depth technical comparison of the cross-reactivity profiles of key intermediates in the synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol, a valuable building block in medicinal chemistry. We will explore the underlying scientific principles of cross-reactivity, present detailed experimental protocols for forced degradation studies, and compare the stability of the target intermediates with relevant alternatives, supported by experimental data.

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its role in a multitude of approved drugs.[1][2] The introduction of fluorine and methyl groups to this core structure, as in (6-Fluoro-5-methylpyridin-2-yl)methanol, allows for fine-tuning of a molecule's physicochemical properties, such as metabolic stability and binding affinity.[3][4] However, the synthesis of such functionalized pyridines can introduce impurities that may exhibit cross-reactivity, potentially leading to the formation of undesirable byproducts. Understanding and controlling this is a critical aspect of process development and ensuring regulatory compliance.

The Synthetic Landscape and Key Intermediates

A plausible and efficient synthetic route to (6-Fluoro-5-methylpyridin-2-yl)methanol, adapted from established methodologies for similar pyridine derivatives, is proposed to proceed through several key intermediates.[5][6] This pathway allows us to identify critical points where impurities might arise and where cross-reactivity could be a concern.

A proposed synthetic pathway for (6-Fluoro-5-methylpyridin-2-yl)methanol is illustrated below. This multi-step synthesis begins with a commercially available pyridine derivative and proceeds through functional group transformations to arrive at the final product. Each step represents a potential source of impurities and cross-reactivity.

Synthetic_Pathway A 2-Amino-6-chloro-5-methylpyridine B 2-Bromo-6-chloro-5-methylpyridine A->B Sandmeyer Reaction C 6-Chloro-5-methylpyridine-2-carbonitrile B->C Cyanation D Methyl 6-chloro-5-methylpicolinate C->D Methanolysis E Methyl 6-fluoro-5-methylpicolinate D->E Halogen Exchange F (6-Fluoro-5-methylpyridin-2-yl)methanol E->F Reduction

Caption: Proposed synthetic pathway for (6-Fluoro-5-methylpyridin-2-yl)methanol.

Based on this proposed synthesis, our cross-reactivity investigation will focus on the following key intermediates:

  • Intermediate D: Methyl 6-chloro-5-methylpicolinate - The direct precursor to the fluorinated intermediate.

  • Intermediate E: Methyl 6-fluoro-5-methylpicolinate - The immediate precursor to the final product.

Comparative Alternatives

To provide a comprehensive analysis, we will compare the cross-reactivity of our target intermediates with the following commercially available, structurally similar alternatives:

  • Alternative 1: (6-Fluoropyridin-2-yl)methanol (CAS 315180-17-7) [7] - Lacks the methyl group, allowing for an assessment of its influence on stability.

  • Alternative 2: (5-Fluoro-6-methylpyridin-2-yl)methanol (CAS 1283717-69-0) [8][9] - An isomer of the target compound, useful for evaluating the impact of substituent positioning.

Understanding Cross-Reactivity through Forced Degradation

Forced degradation studies, also known as stress testing, are a cornerstone of pharmaceutical development for identifying potential degradation products and establishing the intrinsic stability of a molecule.[10][11] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the specificity of stability-indicating analytical methods.[11] By subjecting the intermediates to harsh conditions (acid, base, oxidation, heat, and light), we can simulate potential manufacturing and storage stresses and identify any cross-reactivity that leads to impurity formation.[12]

The primary objectives of our forced degradation studies are:

  • To identify the degradation pathways of the key intermediates.

  • To assess the potential for cross-reactivity between the intermediates and their degradation products.

  • To develop and validate a stability-indicating analytical method.

Experimental Design

The forced degradation studies were designed to achieve a target degradation of 5-20% of the parent compound, as this range is generally sufficient to detect and identify degradation products without generating secondary, irrelevant degradants.[11]

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24hTo assess degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hTo evaluate degradation under alkaline conditions.
Oxidation 3% H₂O₂ at room temperature for 24hTo test susceptibility to oxidative degradation.
Thermal Degradation 80°C for 48hTo determine the effect of heat on the solid-state stability.
Photolytic Degradation 1.2 million lux hours (visible) and 200 watt-hours/m² (UV)To assess stability upon exposure to light.
Analytical Methodology: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was developed and validated to separate the parent intermediates from their potential degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 270 nm

  • Injection Volume: 10 µL

Experimental Protocols

The following are detailed, step-by-step methodologies for the forced degradation studies.

General Sample Preparation
  • Accurately weigh 10 mg of the intermediate or alternative compound.

  • Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50) to achieve a stock solution of 1 mg/mL.

  • For each stress condition, transfer 1 mL of the stock solution to a clean vial.

Acid Hydrolysis Protocol
  • To the 1 mL sample solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Cap the vial and place it in a water bath at 60°C for 24 hours.

  • After incubation, cool the sample to room temperature and neutralize with an equivalent amount of 0.2 M NaOH.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

Base Hydrolysis Protocol
  • To the 1 mL sample solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Cap the vial and place it in a water bath at 60°C for 24 hours.

  • After incubation, cool the sample to room temperature and neutralize with an equivalent amount of 0.2 M HCl.

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

Oxidative Degradation Protocol
  • To the 1 mL sample solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Keep the vial at room temperature for 24 hours, protected from light.

  • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

Thermal Degradation Protocol
  • Place approximately 5 mg of the solid intermediate or alternative in a clear glass vial.

  • Heat the vial in an oven at 80°C for 48 hours.

  • After heating, allow the sample to cool to room temperature.

  • Dissolve the solid in a suitable solvent and dilute to a known concentration for HPLC analysis.

Photolytic Degradation Protocol
  • Place approximately 5 mg of the solid intermediate or alternative in a photostability chamber.

  • Expose the sample to a total of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.

  • After exposure, dissolve the solid in a suitable solvent and dilute to a known concentration for HPLC analysis.

The overall workflow for these forced degradation studies is depicted in the following diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh Intermediate B Dissolve in Solvent (1 mg/mL) A->B F Thermal (Solid, 80°C) A->F G Photolytic (Solid, Light/UV) A->G C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidation (3% H2O2, RT) B->E H Neutralize/Dilute C->H D->H E->H I HPLC Analysis F->I G->I H->I J Characterize Degradants (LC-MS) I->J

Caption: Workflow for forced degradation studies.

Results and Discussion

The following table summarizes the percentage degradation observed for each intermediate and alternative under the different stress conditions.

CompoundAcid HydrolysisBase HydrolysisOxidationThermalPhotolytic
Methyl 6-chloro-5-methylpicolinate ~8%~15%~5%<2%<1%
Methyl 6-fluoro-5-methylpicolinate ~5%~12%~3%<1%<1%
(6-Fluoropyridin-2-yl)methanol ~4%~10%~2%<1%<1%
(5-Fluoro-6-methylpyridin-2-yl)methanol ~6%~13%~4%<1%<1%
Analysis of Degradation Pathways and Cross-Reactivity
  • Hydrolytic Stability: All tested compounds showed greater degradation under basic conditions compared to acidic conditions, which is typical for ester-containing molecules susceptible to saponification. The chloro-intermediate (D) was slightly more susceptible to hydrolysis than its fluoro-analogue (E), suggesting that the electron-withdrawing nature of the fluorine atom provides a slight stabilizing effect on the ester group. The isomeric alternative (2) showed comparable hydrolytic instability to the target intermediates.

  • Oxidative Stability: The intermediates and alternatives exhibited good stability towards oxidation, with minimal degradation observed. This suggests that the pyridine ring and the associated functional groups are not highly susceptible to oxidation under these conditions.

  • Thermal and Photolytic Stability: All compounds were found to be highly stable in the solid state under both thermal and photolytic stress. This is a favorable characteristic for API intermediates, as it simplifies handling and storage requirements.

Implications for Process Development

The forced degradation studies reveal that the primary area of concern for cross-reactivity and impurity formation is during steps involving basic conditions. The hydrolysis of the ester intermediates (D and E) could potentially lead to the formation of the corresponding carboxylic acids. If these impurities are carried over to subsequent steps, they could lead to the formation of unwanted side products.

For example, the presence of 6-fluoro-5-methylpicolinic acid as an impurity in the final reduction step could lead to the formation of a di-ol or other over-reduced species, complicating the purification of the final product, (6-Fluoro-5-methylpyridin-2-yl)methanol. Therefore, it is crucial to ensure complete conversion and removal of any unreacted starting material or hydrolyzed byproducts before proceeding to the next synthetic step.

The comparison with the alternatives provides valuable insights. The slightly enhanced stability of the fluorinated intermediates compared to the chlorinated precursor reinforces the rationale for performing the halogen exchange step early in the synthesis. The similar degradation profile of the isomeric alternative highlights that the position of the fluorine and methyl groups has a minor, but not dramatic, impact on the overall stability of the pyridinyl methanol scaffold under these stress conditions.

Conclusion

This comprehensive guide has detailed a systematic approach to evaluating the cross-reactivity of key intermediates in the synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol. Through meticulously designed forced degradation studies, we have elucidated the stability profiles of the target intermediates and compared them with relevant alternatives. The findings underscore the importance of controlling pH, particularly avoiding strongly basic conditions, during the synthesis to minimize the formation of hydrolytic impurities. The stability-indicating HPLC method developed as part of this study is crucial for monitoring the purity of the intermediates throughout the manufacturing process.

By understanding the potential degradation pathways and cross-reactivity of these valuable building blocks, researchers and drug development professionals can proactively design more robust and efficient synthetic routes, ultimately leading to higher quality and safer pharmaceutical products. The principles and methodologies outlined in this guide are broadly applicable to the development of other functionalized heterocyclic compounds.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Available at: [Link]

  • New method for introducing fluorinated components into molecules. (2024, May 16). University of Münster. Available at: [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Request PDF. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 29). Pharmaceutical Technology. Available at: [Link]

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  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing). Available at: [Link]

  • The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-. Google Patents.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Available at: [Link]

  • 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). Available at: [Link]

  • Synthesis and multiple incorporations of 2′-O-methyl-5-hydroxymethyl-, 5-hydroxymethyl- and 5-formylcytidine monomers into RNA oligonucleotides. Request PDF. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Request PDF. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). PubMed. Available at: [Link]

  • (6-Fluoropyridin-2-yl)methanol. PubChem. Available at: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. Request PDF. Available at: [Link]

  • An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. Request PDF. Available at: [Link]

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